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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N,2-Dimethylpyrimidin-5-amine: Molecular Structure and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N,2-Dimethylpyrimidin-5-amine, a heterocyclic amine with potential applications in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,2-Dimethylpyrimidin-5-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. We will delve into its molecular structure, predicted spectroscopic properties, plausible synthetic routes, and its prospective role in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Core Molecular Attributes of N,2-Dimethylpyrimidin-5-amine

N,2-Dimethylpyrimidin-5-amine is a substituted pyrimidine with the chemical formula C₆H₉N₃.[1] Its molecular weight is 123.16 g/mol . The structure features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a methyl group at the 2-position and an amino group at the 5-position. The amino group is further substituted with a methyl group, leading to the N-methylamino functionality.

Table 1: Key Molecular Properties of N,2-Dimethylpyrimidin-5-amine

PropertyValueSource
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
IUPAC Name N,2-dimethylpyrimidin-5-amine
CAS Number 77961-31-0

The arrangement of the substituents on the pyrimidine ring is crucial for its chemical reactivity and biological activity. The electron-donating nature of the amino and methyl groups influences the electron density of the pyrimidine ring, impacting its interaction with biological targets.

Caption: 2D Molecular Structure of N,2-Dimethylpyrimidin-5-amine.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the N-methyl protons, and the C-methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 2: Predicted ¹H NMR Spectral Data for N,2-Dimethylpyrimidin-5-amine

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-4/H-68.0 - 8.5Singlet
N-H4.5 - 5.5Broad Singlet
N-CH₃2.8 - 3.2Singlet
C-CH₃2.4 - 2.7Singlet

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons will be influenced by the nitrogen atoms and the substituents.

Table 3: Predicted ¹³C NMR Spectral Data for N,2-Dimethylpyrimidin-5-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2160 - 165
Pyrimidine C-4155 - 160
Pyrimidine C-5115 - 125
Pyrimidine C-6150 - 155
N-CH₃30 - 35
C-CH₃20 - 25
Infrared (IR) Spectroscopy

The IR spectrum of N,2-Dimethylpyrimidin-5-amine is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands for N,2-Dimethylpyrimidin-5-amine

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Secondary amine
C-H Stretch (aromatic)3000 - 3100Pyrimidine ring
C-H Stretch (aliphatic)2850 - 3000Methyl groups
C=N and C=C Stretch1550 - 1650Pyrimidine ring
N-H Bend1500 - 1600Secondary amine
C-N Stretch1250 - 1350Aromatic amine
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, N,2-Dimethylpyrimidin-5-amine is expected to show a molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern would likely involve the loss of methyl radicals (CH₃) and potentially cleavage of the pyrimidine ring.

Synthetic Strategies

The synthesis of N,2-Dimethylpyrimidin-5-amine can be approached through several established methods for the construction of substituted pyrimidines. A plausible and efficient route would involve a multi-step synthesis starting from readily available precursors. One such strategy is the condensation of a suitable three-carbon precursor with an amidine, followed by functional group manipulations.

A potential synthetic approach could start from a 5-aminopyrimidine derivative, followed by N-methylation. Alternatively, a more convergent synthesis could involve the cyclization of a precursor already containing the N-methylamino group.

A common and versatile method for the synthesis of substituted pyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] For N,2-Dimethylpyrimidin-5-amine, a modified approach would be necessary to introduce the amino group at the 5-position.

Another powerful method for the synthesis of aminopyrimidines is the Buchwald-Hartwig amination, which allows for the coupling of an amine with a halopyrimidine.[2] This could be a viable route if a suitable halo-dimethylpyrimidine precursor is accessible.

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_analysis Purification & Analysis start1 1,1,3,3-Tetramethoxypropane step1 Cyclocondensation start1->step1 start2 N-Methylguanidine start2->step1 purification Column Chromatography step1->purification Crude Product product N,2-Dimethylpyrimidin-5-amine analysis NMR, IR, MS product->analysis purification->product Purified Product

Caption: A generalized workflow for the synthesis and characterization of N,2-Dimethylpyrimidin-5-amine.

Exemplary Synthetic Protocol (Hypothetical)

Step 1: Synthesis of a 5-Halogenated-2-methylpyrimidine Intermediate

A suitable starting material, such as 2-methyl-5-bromopyrimidine, would be required. This can often be synthesized from commercially available pyrimidine precursors through halogenation reactions.

Step 2: N-Methylation of the Amino Group

The 5-amino-2-methylpyrimidine can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to introduce the methyl group onto the amino nitrogen. Careful control of reaction conditions is necessary to avoid over-methylation.

Step 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

A more direct approach would involve the coupling of 5-bromo-2-methylpyrimidine with methylamine using a palladium catalyst and a suitable phosphine ligand. This method often provides high yields and good functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination (Representative)

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 5-bromo-2-methylpyrimidine (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Add a solution of methylamine in a suitable solvent (e.g., THF or dioxane, 1.2 mmol).

  • Add an anhydrous solvent such as toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford N,2-Dimethylpyrimidin-5-amine.

Potential Applications in Drug Discovery and Materials Science

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. The specific substitution pattern of N,2-Dimethylpyrimidin-5-amine makes it an interesting candidate for further investigation as a scaffold for the development of novel therapeutic agents. The presence of the N-methylamino group can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-like properties.

Furthermore, substituted pyrimidines are also explored in materials science for their potential use in organic light-emitting diodes (OLEDs) and other electronic applications due to their electron-deficient nature and tunable photophysical properties.

Safety and Handling

As with any chemical compound, N,2-Dimethylpyrimidin-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

N,2-Dimethylpyrimidin-5-amine is a heterocyclic compound with a molecular structure that suggests potential for a variety of applications, particularly in the field of drug discovery. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties and plausible synthetic routes based on established chemical principles and data from analogous structures. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of N,2-Dimethylpyrimidin-5-amine and to unlock its full potential in scientific research and development.

References

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Exploratory

Solvation Dynamics and Formulation Strategies for N,2-Dimethylpyrimidin-5-amine Derivatives

Introduction: The Pyrimidine-5-amine Core in Drug Discovery N,2-Dimethylpyrimidin-5-amine and its halogenated precursors (e.g., 4,6-dichloro-N,2-dimethylpyrimidin-5-amine) are foundational building blocks in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine-5-amine Core in Drug Discovery

N,2-Dimethylpyrimidin-5-amine and its halogenated precursors (e.g., 4,6-dichloro-N,2-dimethylpyrimidin-5-amine) are foundational building blocks in modern medicinal chemistry. Most notably, this core pharmacophore has been heavily utilized in the synthesis and optimization of transient receptor potential ankyrin 1 (TRPA1) antagonists, such as the clinical candidate GDC-6599 (Nedizantrep)[1].

During lead optimization, researchers often encounter severe preclinical bottlenecks, including poor kinetic solubility and rapid metabolism by aldehyde oxidase (AO)[2]. To derisk these liabilities, understanding the precise solvation dynamics of the pyrimidine-5-amine core is critical. This whitepaper provides an authoritative guide on the solubility profiling, solvent selection causality, and in vivo formulation strategies for N,2-Dimethylpyrimidin-5-amine derivatives.

Chemical Profile and the Causality of Solvation

The solubility of N,2-Dimethylpyrimidin-5-amine is dictated by its distinct electronic distribution. The pyrimidine ring is electron-deficient and acts as a strong hydrogen-bond acceptor via its endocyclic nitrogen atoms. Conversely, the exocyclic secondary amine acts as a hydrogen-bond donor.

Why Dimethyl Sulfoxide (DMSO)? DMSO is the universal solvent of choice for initial stock preparation of these compounds[3]. The causality behind this selection is threefold:

  • High Dielectric Constant: With a dielectric constant ( ε ) of ~47, DMSO effectively disrupts the crystal lattice energy of the solid pyrimidine powder.

  • H-Bond Acceptance: The highly polarized sulfoxide oxygen ( S=O ) acts as an exceptional hydrogen-bond acceptor, strongly solvating the proton of the 5-amine group.

  • Hydrophobic Interactions: The methyl groups of DMSO engage in favorable van der Waals interactions with the methyl substituents on the pyrimidine ring, stabilizing the solvated complex.

While ultra-low-molecular-weight pyrimidine-5-amines can achieve extreme solubilities (up to 100–200 mM) in pure DMSO[4], translating this into aqueous biological assays requires meticulous solvent gradients to prevent rapid precipitation.

Quantitative Solubility Profiling

The transition from pure DMSO to aqueous media often reveals a stark contrast between a compound's theoretical solubility and its actual behavior in biological buffers. For instance, while parent TRPA1 antagonists maintain high solubility, their oxidized metabolites (e.g., 2-M1) can exhibit kinetic solubilities as low as 2.3 μM[2].

Table 1: Comparative Solubility Data for Pyrimidine-5-amine Derivatives
Compound / CoreSolvent SystemSolubility LimitApplication Phase
Ultra-low MW Pyrimidine-5-amines 100% DMSO100 - 200 mM[4]High-Throughput Screening (HTS)
GDC-6599 (Nedizantrep) 100% DMSO10 mM[3]In Vitro Assays (Ca2+ influx)
TRPA1 Antagonist Metabolite (2-M1) Aqueous Buffer (pH 7.4)2.3 μM[2]Kinetic Solubility Profiling
Optimized TRPA1 Antagonists 15% DMSO / 60% PEG400 / 25% Saline> 1 mg/mL[1]In Vivo IV Dosing (Rodent/Primate)

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, solubility must be assessed through two distinct, self-validating methodologies: Kinetic and Thermodynamic profiling.

Protocol 1: Kinetic Solubility Assessment (Nephelometry)

Causality: Kinetic solubility mimics the conditions of biological assays where a concentrated DMSO stock is rapidly diluted into an aqueous buffer. It identifies the concentration at which the compound "crashes out" (precipitates).

  • Stock Preparation: Dissolve N,2-Dimethylpyrimidin-5-amine powder in 100% DMSO to yield a 10 mM stock[3].

  • Serial Dilution: Create a concentration gradient (e.g., 1 μM to 500 μM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 1-2%.

  • Incubation: Incubate the microplate at 37°C for 2 hours with gentle orbital shaking.

  • Quantification: Read the plate using a nephelometer. A sudden spike in light scattering (turbidity) indicates the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Thermodynamic solubility determines the true equilibrium solubility of the crystalline solid in a specific solvent, which is critical for long-term formulation stability.

  • Saturation: Add excess solid N,2-Dimethylpyrimidin-5-amine to 1 mL of the target vehicle (e.g., pure water, or simulated gastric fluid).

  • Equilibration: Agitate the suspension in a thermoshaker at 25°C for 24 to 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes, followed by filtration through a 0.22 μm PTFE syringe filter to remove all undissolved particulates.

  • LC-MS/MS Analysis: Dilute the supernatant into a compatible mobile phase and quantify the dissolved concentration via LC-MS/MS against a standard curve.

G Start N,2-Dimethylpyrimidin-5-amine Solid Powder Stock 10 mM - 100 mM Stock in 100% DMSO Start->Stock Dissolve Split Assay Selection Stock->Split Kinetic Kinetic Solubility (Aqueous Titration) Split->Kinetic Rapid screening Thermo Thermodynamic Solubility (Shake-Flask in Buffer) Split->Thermo Equilibrium data Neph Nephelometry (Turbidity) Kinetic->Neph LCMS LC-MS/MS Quantification Thermo->LCMS Result Solubility Profile Established LCMS->Result Neph->Result

Workflow for kinetic vs. thermodynamic solubility assessment of pyrimidine-5-amines.

In Vivo Formulation Strategies

Administering pure DMSO in vivo is highly toxic and causes localized tissue damage. For pharmacokinetic (PK) and toxicity studies of TRPA1 antagonists, a complex vehicle system is required to bridge the gap between the lipophilic pyrimidine core and the aqueous bloodstream.

The 15/60/25 Step-Down Formulation Protocol

A field-proven vehicle for intravenous (IV) dosing of these derivatives (at 1 mg/kg) consists of 15% DMSO, 60% PEG400, and 25% Saline[1].

Causality of the Gradient: If saline is added directly to the DMSO stock, the sudden shift in the dielectric constant will cause immediate precipitation. PEG400 is introduced as an intermediate co-solvent. It acts as a steric stabilizer and gradually lowers the dielectric constant, creating a miscible transition zone before the final aqueous dilution.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required API and dissolve completely in the calculated volume of 100% DMSO (representing 15% of the final volume). Vortex until visually clear.

  • Co-solvent Addition: Add PEG400 (60% of final volume) to the DMSO solution. Vortex vigorously for 2 minutes. The solution must remain clear.

  • Aqueous Dilution: While continuously vortexing the mixture, add the 0.9% Saline (25% of final volume) dropwise.

  • Sterilization: Pass the final formulated solution through a 0.22 μm filter prior to IV administration.

Formulation API API (Pyrimidine Core) Solid DMSO 15% DMSO (Primary Solubilizer) API->DMSO Step 1 PEG 60% PEG400 (Co-solvent/Stabilizer) DMSO->PEG Step 2 Saline 25% Saline (Aqueous Diluent) PEG->Saline Step 3 (Dropwise) IV IV Dosing Formulation (Stable Solution) Saline->IV Final Filter

Step-down solvent gradient formulation strategy for in vivo IV dosing.

Conclusion

The successful progression of N,2-Dimethylpyrimidin-5-amine derivatives from benchtop synthesis to in vivo efficacy models hinges on rigorous solvation management. By leveraging DMSO's unique hydrogen-bonding capabilities for stock preservation and employing strategic co-solvent gradients (like PEG400) for aqueous translation, researchers can effectively derisk the kinetic solubility drop-offs that frequently derail early-stage drug development.

References

  • Terrett, J. A., et al. (2024). Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease. Journal of Medicinal Chemistry, ACS Publications.[1][2] URL:[Link]

  • Mühlenkamp, M., et al. (2023). Inhibitors of GapN-dependent NADPH supply as potential lead compounds for novel therapeutics against Streptococcus pyogenes. PubMed Central (PMC).[4] URL: [Link]

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Foundational

The Pyrimidine Scaffold in Modern Therapeutics: A Technical Guide to Biological Activity, Synthesis, and Evaluation

Abstract The pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. As a fundamental building block of nucleic acids, its derivatives possess inhere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The pyrimidine ring—a six-membered heterocycle containing two nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. As a fundamental building block of nucleic acids, its derivatives possess inherent biomimetic properties, allowing them to interface seamlessly with a multitude of biological targets. This whitepaper provides an in-depth mechanistic and procedural analysis of pyrimidine derivatives, focusing on their role as kinase inhibitors in oncology and antiviral agents. Designed for drug development professionals, this guide synthesizes structural activity relationships (SAR), quantitative efficacy data, and self-validating experimental protocols.

Mechanistic Pathways: Pyrimidine Derivatives as Kinase Inhibitors

The structural versatility of the pyrimidine scaffold allows for facile functionalization at the 2, 4, 5, and 6 positions [1]. This adaptability is crucial for designing molecules that can occupy the highly conserved ATP-binding pockets of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs) [1, 2].

By acting as competitive inhibitors of ATP, pyrimidine derivatives block the autophosphorylation of kinases, thereby halting downstream signal transduction cascades (e.g., the RAS/RAF/MEK/ERK pathway) that drive tumor cell proliferation and survival [2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Phosphorylation Pyrimidine Pyrimidine Inhibitor (e.g., Erlotinib) Pyrimidine->EGFR Competitive ATP Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1: Mechanism of action of pyrimidine-based inhibitors in the EGFR signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

Strategic substitutions on the pyrimidine core dictate target selectivity and potency. For instance, fusing the pyrimidine ring with pyrazole or thiophene creates bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines or thieno[2,3-d]pyrimidines) that exhibit enhanced hydrogen bonding with the hinge region of kinases[4, 5].

The following table summarizes the biochemical and cellular potencies of recently developed pyrimidine derivatives against specific oncogenic targets.

Table 1: In Vitro Kinase Inhibition Profiles of Novel Pyrimidine Derivatives
Compound Class / Specific DerivativeTarget KinaseTested Cell LineIC50 ValueKey Structural FeatureRef
Compound 72 FAKTNBC (Breast Cancer)27.4 nM2,4-diaminopyrimidine core[1]
Compound 9c B-RAF (V600E)HCT-116 (Colon Cancer)42.0 nMThieno[2,3-d]pyrimidine fusion[5]
Compound 6d CDK2 / TRKANCI-60 Panel0.55 µM / 0.57 µMPyrazolo[1,5-a]pyrimidine with cyano group[4]
Compound 5 EGFR / CDK4HepG-2 (Hepatic Cancer)5.91 µMPyrazol-1-yl pyridopyrimidine[6]

Data Interpretation: The transition from a simple pyrimidine to a fused thieno-pyrimidine (Compound 9c) drastically lowers the IC50 into the nanomolar range against mutated B-RAF, highlighting the importance of extended aromatic systems for deep pocket penetration [5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the development of pyrimidine derivatives must follow a rigorous, self-validating workflow. As an Application Scientist, I emphasize designing protocols where each step contains internal controls to verify causality and prevent false positives.

Workflow Synthesis Chemical Synthesis (Nucleophilic Sub) Purification Purification & QC (NMR, LC-MS) Synthesis->Purification Biochemical In Vitro Kinase Assay (Target Affinity) Purification->Biochemical Cellular Cell Viability Assay (Phenotypic Validation) Biochemical->Cellular InVivo In Vivo Efficacy & Pharmacokinetics Cellular->InVivo

Fig 2: Standardized workflow for the synthesis and biological evaluation of pyrimidines.

Protocol 1: Synthesis of 2-Substituted Pyrimidine Derivatives via Nucleophilic Substitution

This protocol outlines the functionalization of 2-(Chloromethyl)pyrimidine hydrochloride, a highly reactive precursor [7].

Causality & Rationale: The chloromethyl group is highly susceptible to SN2 nucleophilic attack. We utilize anhydrous potassium carbonate ( K2​CO3​ ) as a base. The causality here is two-fold: it deprotonates the incoming nucleophile (e.g., an amine or thiol) to increase its nucleophilicity, and it acts as an acid scavenger to neutralize the generated HCl, driving the reaction equilibrium forward [7].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the desired nucleophile (e.g., substituted aniline) and 2.5 equivalents of anhydrous K2​CO3​ in anhydrous acetonitrile.

  • Addition: Add 1.2 equivalents of 2-(Chloromethyl)pyrimidine hydrochloride portion-wise at 0∘C to control the initial exothermic reaction.

  • Reflux: Heat the mixture to 60−80∘C and stir for 6–12 hours [7].

  • Self-Validating Control (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) every 2 hours. Validation: Co-spot the reaction mixture against the starting material. The complete disappearance of the 2-(Chloromethyl)pyrimidine spot confirms reaction completion, preventing unnecessary heating that could lead to degradation.

  • Work-up & Purification: Filter the inorganic salts, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Structural QC: Confirm the structure using 1H -NMR and LC-MS. Validation: The shift of the methylene protons in the NMR spectrum is the definitive proof that substitution occurred at the correct regiocenter.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

Biochemical assays quantify the exact affinity of the synthesized pyrimidine for the target kinase [3].

Causality & Rationale: To accurately measure competitive inhibition, the ATP concentration in the assay buffer must be strictly maintained at or near the Michaelis constant ( Km​ ) for the specific kinase. If ATP is too high, it will outcompete the inhibitor, yielding artificially high IC50 values (false negatives) [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the pyrimidine derivative in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point concentration curve.

  • Enzyme/Substrate Mix: In a 384-well microplate, combine the purified EGFR enzyme, the kinase-specific peptide substrate, and ATP in kinase buffer.

  • Self-Validating Controls:

    • Positive Control: Wells containing a known FDA-approved pyrimidine inhibitor (e.g., Erlotinib) to validate assay sensitivity.

    • Negative Control (Vehicle): Wells containing DMSO only (matching the highest concentration of the test compounds) to establish the 100% kinase activity baseline.

  • Incubation: Add the test compounds and incubate at room temperature for 60 minutes.

  • Detection: Add a luminescent ATP detection reagent (which measures residual ATP). The luminescence signal is directly proportional to the amount of ATP remaining, which inversely correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the log10​ of the inhibitor concentration. Use non-linear regression to calculate the IC50 [3].

Protocol 3: Orthogonal Validation via Cell Viability (MTT Assay)

A compound may inhibit a purified enzyme but fail in cells due to poor membrane permeability. The MTT assay acts as an orthogonal self-validating system to ensure the biochemical data translates to phenotypic anticancer activity [3].

  • Seeding: Plate target cancer cells (e.g., HCT-116) in a 96-well plate at 5,000 cells/well. Incubate for 24 hours to allow attachment[3].

  • Treatment: Treat cells with the pyrimidine derivatives for 72 hours.

  • Metabolic Reduction: Add MTT reagent (0.5 mg/mL). Causality: Only metabolically active (living) cells possess the mitochondrial reductase enzymes necessary to cleave the tetrazolium ring, converting the yellow MTT into purple formazan crystals [3].

  • Quantification: Solubilize the crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the cellular IC50 [3].

Conclusion

The pyrimidine scaffold remains a cornerstone of targeted drug discovery. By systematically modifying the core and employing rigorous, self-validating biochemical and cellular assays, researchers can develop highly selective kinase inhibitors with potent biological activities. The integration of rational drug design with strict analytical controls ensures a higher translational success rate from the bench to the clinic.

References

  • Recent Advances in Pyrimidine-Based Drugs National Center for Biotechnology Information (PMC)[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents MDPI[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI[Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3‐d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity ResearchGate[Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling National Center for Biotechnology Information (PMC)[Link]

Exploratory

Commercial Sourcing, Analytical Validation, and Application of N,2-Dimethylpyrimidin-5-amine in Drug Discovery

Executive Summary N,2-Dimethylpyrimidin-5-amine (CAS: 77961-31-0) and its halogenated derivatives are highly specialized pyrimidine building blocks utilized extensively in modern medicinal chemistry. This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,2-Dimethylpyrimidin-5-amine (CAS: 77961-31-0) and its halogenated derivatives are highly specialized pyrimidine building blocks utilized extensively in modern medicinal chemistry. This technical guide provides a comprehensive framework for researchers and drug development professionals to source, analytically validate, and synthetically integrate this compound. By focusing on its critical role in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, this whitepaper bridges the gap between commercial procurement and rigorous laboratory application.

Chemical Identity and Structural Significance

N,2-Dimethylpyrimidin-5-amine serves as a critical nucleophilic building block in the synthesis of kinase inhibitors and ion channel modulators. Its structural architecture—a pyrimidine ring substituted with a methyl group at the C2 position and a secondary amine at the C5 position—imparts unique physicochemical and pharmacokinetic properties.

  • Target Affinity: The nitrogen atoms within the pyrimidine core act as potent hydrogen-bond acceptors, which are essential for anchoring active pharmaceutical ingredients (APIs) within the binding pockets of target proteins.

  • Metabolic Modulation: In the development of respiratory and neuropathic pain therapies, such as the TRPA1 antagonist GDC-6599, the pyrimidine scaffold is strategically employed. However, researchers must actively monitor the compound's susceptibility to hepatic enzymes. As noted in recent preclinical derisking studies, oxidation of related heterocyclic rings can be driven by aldehyde oxidase (AO)[1]. The steric shielding provided by the C2-methyl group is a deliberate design choice to modulate this metabolic vulnerability ()[1].

Commercial Availability and Supplier Specifications

Sourcing high-purity N,2-Dimethylpyrimidin-5-amine and its immediate synthetic precursor, 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine (CAS: 2322835-00-5), is a critical first step[2]. Commercial batches can exhibit variability, particularly regarding regioisomeric impurities or trace transition metals left over from upstream catalytic processes.

Below is a consolidated table of verified commercial suppliers and their standard specifications for these building blocks[3][4][5].

Table 1: Commercial Suppliers and Compound Specifications
Compound NameCAS NumberVerified SupplierPurity SpecApplication / Notes
N,2-Dimethylpyrimidin-5-amine 77961-31-0BLD Pharm≥ 95%Base building block; requires cold-chain transport verification.
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine 2322835-00-5ChemScene≥ 95%Halogenated intermediate; optimized for Nucleophilic Aromatic Substitution (SNAr).
4,6-Dichloro-N,2-dimethylpyrimidin-5-amine 2322835-00-5ABCR Gute Chemie≥ 95%Suitable for scale-up synthesis and bulk procurement.

Analytical Validation (QC) Protocols

Expertise & Experience: Never assume the absolute purity of a commercial pyrimidine amine. The secondary amine moiety is prone to oxidation upon prolonged exposure to air, and the pyrimidine ring can harbor trace heavy metals that will poison downstream palladium catalysts. A self-validating Quality Control (QC) loop is mandatory before introducing the batch into a synthetic pipeline.

Step-by-Step Methodology: LC-MS and NMR Validation
  • Sample Preparation: Dissolve 1.0 mg of the received compound in 1.0 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • LC-MS Analysis: Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) on a standard C18 column.

    • Causality: The acidic mobile phase ensures the protonation of the pyrimidine nitrogens. This prevents peak tailing on the silica column and yields a strong [M+H]+ ion signal ( m/z 124.1 for the base compound, m/z 192.0 for the dichloro derivative)[4].

  • 1 H-NMR Verification: Dissolve 5.0 mg of the compound in DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because the secondary amine and pyrimidine nitrogens can cause severe line broadening in less polar solvents. Verify the presence of the N-methyl doublet and the distinct aromatic pyrimidine protons to rule out regioisomers.

Experimental Workflow: Synthetic Integration

Expertise & Experience: In the synthesis of TRPA1 antagonists, the secondary amine of the pyrimidine must be coupled with a complex electrophile, or the halogenated ring must undergo amination. The primary challenge is the inherent low nucleophilicity of the C5-amine due to the electron-withdrawing nature of the pyrimidine ring.

Step-by-Step Methodology: SNAr and Amination Workflow

This protocol is adapted from the validated synthesis of oxadiazole transient receptor potential channel inhibitors ()[6][7] and the GDC-6599 discovery workflow[1].

Phase 1: Deprotonation and Coupling

  • Reactor Setup: In a flame-dried, nitrogen-purged 1 L round-bottom flask, dissolve 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine (1.0 eq, ~20.0 g) in anhydrous THF (120 mL)[1].

    • Causality: Strictly anhydrous conditions are required because the subsequent base is highly sensitive to moisture and will rapidly hydrolyze, quenching the reaction prematurely.

  • Deprotonation: Cool the solution to 0–2 °C using an ice bath. Slowly cannulate Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise[1].

    • Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the secondary amine to form a highly reactive nitrogen anion without attacking the electrophilic C4/C6 positions of the pyrimidine ring.

Phase 2: Amination of the Halogenated Core

  • Thermal Activation: Transfer the crude intermediate to a 500 mL pressure vessel. Dissolve in Ethanol (70 mL) and add 28% aqueous NH 4​ OH (130 mL)[6].

  • Reaction Execution: Seal the flask and stir the mixture in an oil bath at 80 °C for 18 hours[6].

    • Causality: The sealed vessel prevents the escape of volatile ammonia gas, maintaining high internal pressure and concentration. The 80 °C temperature provides the necessary thermodynamic activation energy to drive the Nucleophilic Aromatic Substitution (SNAr) to completion.

  • Quench and Isolation: Cool the reaction mixture to 20 °C, then transfer to an ice-cooling bath (0 °C) for 2 hours to induce precipitation. Filter the resulting golden solid and wash with cold ethanol[6].

    • Causality: Controlled cooling maximizes the crystallization yield of the target intermediate while leaving highly soluble, unreacted impurities in the mother liquor, effectively acting as a self-purifying step.

Workflow Visualization

The following diagram maps the logical relationship between incoming commercial material, analytical validation, and synthetic integration.

G Start Receive N,2-Dimethylpyrimidin-5-amine (CAS: 77961-31-0 / 2322835-00-5) QC Analytical QC (LC-MS, 1H-NMR in DMSO-d6) Start->QC Decision Purity ≥ 95%? QC->Decision Reject Reject Batch / Recrystallize Decision->Reject No Synthesis Synthetic Integration (NaHMDS Deprotonation / SNAr) Decision->Synthesis Yes Intermediate TRPA1 Antagonist Intermediate (e.g., GDC-6599 precursor) Synthesis->Intermediate Purification Cold Ethanol Precipitation & Yield Calculation Intermediate->Purification Success Validated API Building Block Purification->Success

Figure 1: End-to-end analytical validation and synthetic integration workflow for pyrimidine amines.

References

  • ACS Publications. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease." Journal of Medicinal Chemistry, March 2024. Available at:[Link]

  • Google Patents. "WO2019182925A1 / BR112020018983A2 - Oxadiazole transient receptor potential channel inhibitors." World Intellectual Property Organization, 2019.

Sources

Foundational

Safety, Handling, and Synthetic Application of N,2-Dimethylpyrimidin-5-amine in TRPA1 Antagonist Development

As a Senior Application Scientist in early-stage drug development, I frequently encounter highly specialized intermediates that require rigorous handling and precise synthetic execution. N,2-Dimethylpyrimidin-5-amine[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter highly specialized intermediates that require rigorous handling and precise synthetic execution. N,2-Dimethylpyrimidin-5-amine[1] and its halogenated precursor, 4,6-dichloro-N,2-dimethylpyrimidin-5-amine[2], are prime examples. These compounds serve as critical building blocks in the synthesis of advanced therapeutics, most notably GDC-6599 (Nedizantrep), a potent Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist developed for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[3][4].

This whitepaper provides an in-depth technical guide on the physicochemical properties, safety protocols, and field-proven synthetic methodologies for handling these pyrimidine amines. Instead of merely listing procedures, this guide emphasizes the causality behind experimental choices, ensuring that every protocol functions as a self-validating system.

Physicochemical Properties & Safety Profiling

Before initiating any synthetic workflow, it is imperative to establish a rigorous understanding of the intermediate's physical properties and hazard profile. Pyrimidine amines are inherently reactive and can act as skin sensitizers or irritants.

Quantitative Data Summary

The following table summarizes the key physicochemical and safety parameters for the target intermediate and its dichloro-precursor[1][2]:

PropertyN,2-Dimethylpyrimidin-5-amine4,6-Dichloro-N,2-dimethylpyrimidin-5-amine
CAS Number 77961-31-02322835-00-5
Molecular Formula C6H9N3C6H7Cl2N3
Molecular Weight 123.16 g/mol 192.05 g/mol
Purity Standard ≥95% (LCMS/NMR validated)≥95% (LCMS/NMR validated)
Storage Conditions Cold-chain, 2-8°C, sealedSealed in dry environment, 2-8°C
Handling Hazards Irritant, potential sensitizerIrritant, hazardous material (HazMat)

Safety & Handling Causality: The storage requirement of 2-8°C in a sealed, dry environment is not merely a suggestion; it is a chemical necessity[2]. Ambient moisture can lead to slow hydrolysis of the chloro groups on the pyrimidine ring, while elevated temperatures accelerate oxidative degradation of the secondary amine. All handling must be conducted within a certified fume hood using nitrile gloves and standard chemical safety goggles.

Mechanistic Role in Drug Development

The clinical significance of N,2-dimethylpyrimidin-5-amine derivatives lies in their ability to form the core pharmacophore of TRPA1 antagonists. TRPA1 is a nonselective calcium ion channel expressed in primary sensory neurons. It functions as a polymodal sensor for exogenous and endogenous stimuli (such as reactive oxygen species) and is heavily implicated in neuropathic pain and respiratory coughing[3].

In the development of GDC-6599, the small molecule ligand must partition into the cell membrane to access an intracellular transmembrane binding site[3]. The N-methylated pyrimidine core provides the exact lipophilicity and steric profile required to achieve high cellular potency (hTRPA1 IC50 = 1.2 nM) while avoiding the metabolic liabilities (such as aldehyde oxidase-mediated coagulopathy) seen in earlier oxadiazolone-based leads[3].

TRPA1_Signaling Stimulus Endogenous ROS & Electrophiles TRPA1 TRPA1 Channel (Sensory Neurons) Stimulus->TRPA1 Activates CaIn Calcium (Ca2+) Influx TRPA1->CaIn Channel Opens Pain Chronic Cough & Neuropathic Pain CaIn->Pain Depolarization GDC GDC-6599 (Nedizantrep) GDC->TRPA1 Antagonizes

Fig 1: TRPA1 signaling pathway and targeted antagonism by GDC-6599.

Detailed Experimental Methodology: The Methylation Workflow

The critical synthetic step in generating the GDC-6599 precursor is the selective N-methylation of 4,6-dichloro-2-methylpyrimidin-5-amine to yield 4,6-dichloro-N,2-dimethylpyrimidin-5-amine[5][6].

Step-by-Step Protocol
  • System Preparation: Purge a 1 L round-bottom flask (RBF) with nitrogen gas. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M in THF, 126 mL, 126 mmol) and anhydrous THF (120 mL)[5][6].

  • Thermal Control: Cool the solution in an ice bath until an internal temperature probe registers exactly 2°C[5][6].

  • Substrate Addition: Cannulate a solution of 4,6-dichloro-2-methylpyrimidin-5-amine (20.0 g, 112 mmol) in THF (120 mL) over 40 minutes. Critical Checkpoint: The internal temperature must not exceed 4°C during this addition[5][6].

  • Deprotonation: Allow the reaction mixture to stir at 2°C for 1 hour[5][6].

  • Electrophilic Attack: Add iodomethane (MeI) (8.2 mL, 131 mmol) dropwise over 5 minutes. Remove the ice bath and allow the mixture to stir at 20°C for 2 hours[5][6].

  • Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of NH4Cl (350 mL), water (50 mL), and brine (50 mL). Extract the resulting mixture with EtOAc (3 x 200 mL)[5].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a brown oil that solidifies upon standing[5].

Causality Behind Experimental Choices
  • Why NaHMDS? NaHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the primary amine without acting as a nucleophile that could displace the sensitive chloro groups on the electron-deficient pyrimidine ring.

  • Why strict thermal control (2°C to 4°C)? The deprotonation and subsequent methylation are highly exothermic. Failing to control the temperature leads to runaway kinetics, resulting in poly-alkylation (N,N-dimethylation) and degradation of the starting material[5][6].

  • Why quench with NH4Cl? A mildly acidic quench safely neutralizes excess NaHMDS and unreacted MeI without dropping the pH low enough to hydrolyze the pyrimidine ring.

Synthesis_Workflow A 4,6-dichloro-2-methylpyrimidin-5-amine (Starting Material) B NaHMDS / THF Cool to 2°C A->B Deprotonation C Deprotonated Intermediate B->C D Iodomethane (MeI) Addition at 2°C C->D Electrophilic Attack E Stir at 20°C for 2h D->E F Quench (NH4Cl) & Extract (EtOAc) E->F Reaction Termination G 4,6-dichloro-N,2-dimethylpyrimidin-5-amine (Product) F->G Isolation

Fig 2: Step-by-step synthetic workflow for N-methylation of the pyrimidine amine.

Self-Validating Analytical Protocols

To ensure trustworthiness, the experimental workflow must be a self-validating system. You cannot proceed to downstream coupling (e.g., forming the oxadiazole core) without built-in analytical checkpoints.

  • LCMS Validation: Immediately following isolation, subject a 1 mg sample to Liquid Chromatography-Mass Spectrometry (LCMS). The system must validate the presence of the[M+H]+ peak at 192 m/z. If poly-alkylated masses (e.g., 206 m/z) exceed 5% relative abundance, the batch fails the checkpoint and must be flagged for silica gel chromatography prior to use. Typical crude purity following this specific protocol is ~88%, which is generally acceptable for the subsequent amination step[5].

  • 1H NMR Validation: Conduct proton NMR in CDCl3. The validation criteria require the disappearance of the broad primary amine protons and the appearance of a sharp, distinct N-methyl singlet integrating to 3 protons (typically around ~3.0 ppm).

By strictly adhering to these causal methodologies and analytical checkpoints, researchers can safely and effectively utilize N,2-dimethylpyrimidin-5-amine derivatives to drive the next generation of respiratory therapeutics.

References

  • ACS Publications. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease." [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "nedizantrep | Ligand page." [Link]

  • Google Patents. "BR112020018983A2 - OXADIAZOLE TRANSITORY POTENTIAL RECEPTOR CHANNEL INHIBITORS."
  • Google Patents. "WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors."

Sources

Exploratory

An In-depth Technical Guide to N,2-Dimethylpyrimidin-5-amine

Abstract This technical guide provides a comprehensive scientific overview of N,2-dimethylpyrimidin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of N,2-dimethylpyrimidin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document consolidates information based on established principles of organic chemistry and extensive data from structurally related pyrimidine derivatives. The guide covers nomenclature, physicochemical properties, proposed synthesis strategies, analytical characterization techniques, potential biological activities, and safety protocols. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction and Nomenclature

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties. The substitution pattern on the pyrimidine ring allows for fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological target engagement and pharmacokinetic profile.

The compound of interest, N,2-dimethylpyrimidin-5-amine, presents a unique substitution pattern that is ripe for exploration in drug discovery programs.

IUPAC Name: N,2-dimethylpyrimidin-5-amine

Structure:

Caption: Chemical structure of N,2-Dimethylpyrimidin-5-amine.

Physicochemical Properties

Specific experimental data for N,2-dimethylpyrimidin-5-amine are not widely available. The following properties are predicted based on its structure and data from analogous compounds such as 2,4-dimethylpyrimidin-5-amine.

PropertyPredicted ValueReference/Basis
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol -
Appearance Likely a solid at room temperatureAnalogy to similar pyrimidines
Boiling Point > 280 °C (Predicted)Analogy to 2-chloro-N,N-dimethylpyrimidin-5-amine[1]
Solubility Soluble in polar organic solventsGeneral characteristic of aminopyrimidines
pKa Estimated 4-5Basicity of the pyrimidine ring nitrogens and the exocyclic amine

Synthesis and Chemical Reactivity

While a specific, validated synthesis for N,2-dimethylpyrimidin-5-amine is not prominently described in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions.

Proposed Synthetic Pathway

A logical approach would be the reduction of a corresponding nitro- or cyano-pyrimidine precursor, which in turn can be synthesized from readily available starting materials.

Synthesis_Pathway A Precursor (e.g., 5-nitro-2-methylpyrimidine) B N,2-dimethylpyrimidin-5-amine A->B Reduction of nitro group (e.g., H₂, Pd/C or SnCl₂) followed by N-methylation

Caption: Proposed synthetic workflow for N,2-dimethylpyrimidin-5-amine.

Illustrative Protocol (Hypothetical):

  • Synthesis of 5-nitro-2-methylpyrimidine: This intermediate can be synthesized through various established methods for pyrimidine ring formation, often involving the condensation of a three-carbon unit with an amidine.

  • Reduction to 2-methylpyrimidin-5-amine: The nitro group can be reduced to a primary amine using standard reducing agents like hydrogen gas with a palladium catalyst or stannous chloride in acidic conditions.

  • N-methylation: The resulting 2-methylpyrimidin-5-amine can then be selectively N-methylated. This step requires careful control of reaction conditions to avoid over-methylation. A possible method involves reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.

Chemical Reactivity

The chemical reactivity of N,2-dimethylpyrimidin-5-amine is dictated by its functional groups: the pyrimidine ring and the secondary amino group.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the amino group is a strong activating group, directing substitution to the ortho and para positions.

  • Amino Group: The secondary amino group is nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides. It can also be a site for further functionalization in the synthesis of more complex molecules.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of N,2-dimethylpyrimidin-5-amine. The following techniques would be employed:

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Signals for the two methyl groups (one on the ring and one on the nitrogen), a signal for the N-H proton (which may be broad and exchangeable with D₂O), and signals for the aromatic protons on the pyrimidine ring. The N-methyl group typically appears as a singlet around 2.2-2.6 ppm.[2][3]
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the two methyl groups. Carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift.
IR Spectroscopy A characteristic N-H stretching absorption for a secondary amine in the region of 3350-3310 cm⁻¹. C-N stretching vibrations are also expected.[2][4]
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular weight.[2][5]
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable method for purity assessment and quantification.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide excellent separation and identification. Derivatization may be necessary to improve volatility and chromatographic performance.[7]

  • Ion Chromatography (IC): As an amine, this compound is amenable to analysis by cation-exchange chromatography.[8]

Potential Biological Activities and Applications in Drug Discovery

The 2-aminopyrimidine moiety is a well-established pharmacophore, particularly as a hinge-binding motif for protein kinases.[9] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Signaling_Pathway cluster_0 Hypothetical Mechanism of Action Drug N,2-Dimethylpyrimidin-5-amine Derivative Kinase Protein Kinase (e.g., in PI3K/Akt/mTOR pathway) Drug->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cancer Cell Proliferation Phospho_Substrate->Cell_Proliferation Signal Transduction

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Derivatives of N,2-dimethylpyrimidin-5-amine could be designed to target the ATP-binding site of specific kinases. The methyl group at the 2-position and the methylamino group at the 5-position provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold could lead to the discovery of novel inhibitors for various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N,2-dimethylpyrimidin-5-amine.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][13]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14]

Conclusion

N,2-dimethylpyrimidin-5-amine represents a valuable, yet underexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising molecule and its derivatives.

References

  • Angene Chemical. (2024). Safety Data Sheet: 4-CHLORO-6-ETHYL-N,N-DIMETHYLPYRIMIDIN-2-AMINE. Retrieved from [Link]

  • SIELC Technologies. Separation of N,N-Dimethyl-5-nitropyridin-2-amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Al-Masoudi, N. A., et al. (2008).
  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Digital CSIC. (2025). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its. Journal of Molecular Structure.
  • PubChem. 2,4-Dimethylpyrimidin-5-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Mrowiec, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6985.
  • UCLA Chemistry. IR: amines.
  • Asif, M. (2025). Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In. Journal of the Chemical Society of Pakistan, 37(12).
  • PubChem. 2-Methylpyrimidin-5-amine. Retrieved from [Link]

  • BenchChem. Cross-validation of analytical methods for 2,5-Dimethylpyrazine detection.
  • Google Patents. (2023).
  • BenchChem.
  • Merck.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines.
  • Hu, J., et al. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine form. Heliyon, 7(3), e06179.
  • BenchChem. Application Notes and Protocols for 2,5-Dimethylpyrazine as a Reference Standard in Analytical Chemistry.
  • NC State University Libraries. (2023). 24.

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Protocols & Analytical Methods

Method

Application Note: N,2-Dimethylpyrimidin-5-amine Derivatives in the De-risking of TRPA1 Antagonists

Executive Summary The transient receptor potential ankyrin 1 (TRPA1) channel is a highly validated target for neuropathic pain and respiratory diseases, including chronic cough and asthma. However, the development of ora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transient receptor potential ankyrin 1 (TRPA1) channel is a highly validated target for neuropathic pain and respiratory diseases, including chronic cough and asthma. However, the development of oral TRPA1 antagonists has historically been plagued by off-target metabolic liabilities. This application note details the critical role of 4,6-dichloro-N,2-dimethylpyrimidin-5-amine —a key N,2-dimethylpyrimidin-5-amine derivative—as a structural intermediate in the discovery of GDC-6599 (Nedizantrep)[1]. By utilizing this specific intermediate, medicinal chemists successfully engineered a sterically hindered purinone core that completely blocks Aldehyde Oxidase (AO) metabolism, thereby eliminating severe preclinical coagulopathy and advancing the molecule into Phase II clinical trials[2].

Mechanistic Rationale: Overcoming Aldehyde Oxidase (AO) Liability

The Causality of Toxicity in Early Leads

During the optimization of early TRPA1 antagonists, candidates containing an unsubstituted hypoxanthine or oxadiazolone core exhibited excellent in vitro potency but failed in preclinical safety models. Short-term repeat-dose toxicity studies in cynomolgus monkeys revealed profound prolongation of coagulation parameters (prothrombin time [PT] and activated partial thromboplastin time [aPTT] >100 seconds)[1].

Investigative toxicology identified the root cause: Aldehyde Oxidase (AO) in the liver was rapidly oxidizing the unsubstituted hypoxanthine core. The resulting oxidative metabolites shared a pharmacophore with known anticoagulants (e.g., coumarins and indandiones), which disrupted the vitamin K redox cycle[1].

The Chemical Solution

To rescue the series, the core required a structural redesign that would introduce steric bulk precisely at the site of AO oxidation without disrupting the molecule's fit within the TRPA1 binding pocket. The strategic selection of 4,6-dichloro-N,2-dimethylpyrimidin-5-amine as an early-stage intermediate was the turning point. The pre-installed N-methyl group on the pyrimidine-5-amine translates into an N7-methyl group on the final purinone core. This specific methylation provides absolute steric hindrance against AO-mediated nucleophilic attack, effectively shutting down the toxic metabolic pathway[1][3].

Toxicity_Resolution A Early Hypoxanthine Leads B Aldehyde Oxidase (AO) Oxidation A->B E N,2-Dimethylpyrimidin-5-amine Intermediate A->E Structural Redesign C Coumarin-like Metabolites B->C D Severe Coagulopathy (Prolonged PT/aPTT) C->D F Sterically Hindered Purinone Core E->F G Blocked AO Metabolism F->G H GDC-6599 (Nedizantrep) Safe Clinical Candidate G->H

Fig 1. Structural redesign using N,2-dimethylpyrimidin-5-amine to block AO-mediated coagulopathy.

Quantitative Profiling: Early Leads vs. GDC-6599

The incorporation of the N,2-dimethylpyrimidin-5-amine building block resulted in a molecule that maintained single-digit nanomolar potency while completely resolving the toxicity and pharmacokinetic liabilities[2].

Table 1: In Vitro and In Vivo Profile Comparison
ParameterEarly Hypoxanthine LeadGDC-6599 (Nedizantrep)
hTRPA1 IC₅₀ (nM) ~1.24.4 - 5.3
Aldehyde Oxidase (AO) Metabolism High (Forms oxidative metabolites)Blocked (No oxidative metabolites detected)
In Vivo Coagulopathy (PT/aPTT) Severe prolongation (>100s in monkeys)Minimal to None (Safe up to 50 mg/kg)
Target Engagement Efficacious but highly toxicDose-dependent cough reduction (Safe)
Table 2: Cross-Species Pharmacokinetics of GDC-6599 (IV/PO)
SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)
Mouse411.286
Rat182.0100
Dog2.26.147
Cynomolgus Monkey121.563
Human (Predicted)Low5.0 - 14.074

Experimental Protocols: Synthesis and Validation

The following protocols detail the self-validating synthesis of the AO-resistant purinone core using the target intermediate, followed by the biological validation assay used to confirm the absence of AO metabolism.

Synthesis_Workflow S1 4,6-dichloro-2-methyl pyrimidin-5-amine S2 N-Methylation (NaHMDS, MeI) S1->S2 S3 4,6-dichloro-N,2-dimethyl pyrimidin-5-amine S2->S3 S4 Amination (NH4OH, 80°C) S3->S4 S5 6-chloro-N5,2-dimethyl pyrimidine-4,5-diamine S4->S5 S6 Purinone Cyclization S5->S6 S7 GDC-6599 (Nedizantrep) S6->S7

Fig 2. Synthetic workflow from pyrimidine precursor to the final TRPA1 antagonist GDC-6599.

Protocol A: Regioselective N-Methylation to Yield 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

Rationale: NaHMDS is utilized as a strong, non-nucleophilic base to selectively deprotonate the weakly acidic 5-amino group without triggering nucleophilic aromatic substitution at the vulnerable 4,6-dichloro positions.

Step-by-Step Procedure:

  • Purge a 1 L round-bottom flask (RBF) with nitrogen.

  • Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 126 mL, 126 mmol) and anhydrous THF (120 mL) to the flask[1].

  • Submerge the flask in an ice bath. Critical Step: Insert an internal temperature probe. Wait until the internal temperature stabilizes at exactly 2 °C.

  • Cannulate a solution of 4,6-dichloro-2-methylpyrimidin-5-amine (20.0 g, 112 mmol) in THF (120 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Add Iodomethane (MeI, 1.1 equivalents) slowly.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer to yield the crude brown oil.

Validation & IPC (In-Process Control):

  • Extract an aliquot and run LC-MS. The target mass for 4,6-dichloro-N,2-dimethylpyrimidin-5-amine is[M+H]⁺ m/z 192.05. The reaction is considered complete when the starting material peak (m/z 178.0) is <2% by UV area[4].

Protocol B: Amination towards the Purinone Core

Rationale: The selective displacement of one of the two equivalent chlorides by ammonia is required to set up the vicinal diamine necessary for purinone cyclization.

Step-by-Step Procedure:

  • Transfer the crude 4,6-dichloro-N,2-dimethylpyrimidin-5-amine (21.6 g, ~112 mmol) into a 500 mL high-pressure vessel[4].

  • Dissolve the intermediate in Ethanol (70 mL).

  • Add 28% aqueous NH₄OH (130 mL, 1924 mmol).

  • Seal the pressure vessel securely. Safety Note: Ensure the burst disk is rated appropriately for ammonia gas expansion.

  • Submerge the vessel in an oil bath pre-heated to 80 °C and stir vigorously for 18 hours[4].

  • Cool the reaction mixture to 20 °C, then transfer to an ice bath (0 °C) for 2 hours to induce precipitation.

  • Filter the resulting golden solid (6-chloro-N5,2-dimethylpyrimidine-4,5-diamine) and wash with cold water.

Validation & IPC:

  • Confirm the mono-displacement via LC-MS ([M+H]⁺ m/z 173.0). The presence of di-aminated byproduct should be <5%.

Protocol C: In Vitro S9 Fraction Assay for AO Metabolism

Rationale: To prove that the newly synthesized purinone core successfully evades Aldehyde Oxidase, the compound must be tested in liver S9 fractions using specific enzymatic inhibitors.

Step-by-Step Procedure:

  • Prepare cynomolgus monkey and human liver S9 fractions (1 mg/mL protein concentration) in 50 mM potassium phosphate buffer (pH 7.4).

  • Spike the synthesized compound (GDC-6599) to a final concentration of 5 μM[1].

  • Prepare three parallel incubation arms:

    • Arm 1 (Control): Compound + S9 fraction + NADPH.

    • Arm 2 (XO Inhibition): Add Allopurinol (xanthine oxidase inhibitor).

    • Arm 3 (AO Inhibition): Add Hydralazine (cross-species AO inhibitor) or Raloxifene (human-specific AO inhibitor)[1].

  • Incubate at 37 °C for 60 minutes.

  • Quench the reactions with 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge at 10,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS.

Validation & IPC:

  • A successful de-risking is validated when LC-MS/MS shows zero formation of the +16 Da oxidative metabolite in all arms, proving the N7-methyl group (derived from the N,2-dimethylpyrimidin-5-amine intermediate) has completely blocked AO access.

References

  • Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease.
  • Oxadiazole transient receptor potential channel inhibitors (WO2019182925A1).
  • GDC-6599, a new TRPA1 antagonist with a promising preclinical PK and toxicity profile. BioWorld.
  • Development of a First-Generation Stereocontrolled Manufacturing Process of TRPA1 Inhibitor GDC-6599. ACS Publications (Organic Process Research & Development).

Sources

Application

N,2-Dimethylpyrimidin-5-amine derivatization for structure-activity relationship studies

Application Note: N,2-Dimethylpyrimidin-5-amine Derivatization for Structure-Activity Relationship (SAR) Studies Executive Summary The optimization of pharmacokinetic and safety profiles is a critical bottleneck in small...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,2-Dimethylpyrimidin-5-amine Derivatization for Structure-Activity Relationship (SAR) Studies

Executive Summary

The optimization of pharmacokinetic and safety profiles is a critical bottleneck in small-molecule drug discovery. The N,2-dimethylpyrimidin-5-amine scaffold, and its halogenated precursors (e.g., 4,6-dichloro-N,2-dimethylpyrimidin-5-amine), have emerged as highly versatile building blocks in medicinal chemistry. This guide details the mechanistic rationale, SAR strategies, and self-validating protocols for derivatizing this scaffold, drawing directly from the successful discovery of the TRPA1 antagonist GDC-6599, a clinical candidate developed for respiratory diseases[1].

Mechanistic Rationale: Why the N,2-Dimethylpyrimidin-5-amine Scaffold?

As a Senior Application Scientist, selecting a core scaffold requires balancing target affinity with metabolic stability. The N,2-dimethylpyrimidin-5-amine core offers three distinct mechanistic advantages:

  • The Pyrimidine Core: Pyrimidines act as strong hydrogen bond acceptors, significantly improving aqueous solubility compared to highly lipophilic phenyl or pyridine rings. However, electron-deficient pyrimidines can be susceptible to nucleophilic attack by metabolic enzymes.

  • The 2-Methyl Group: This group serves a dual purpose. Sterically, it fills small, lipophilic pockets within the target receptor (e.g., TRPA1). Metabolically, it blocks the highly reactive C2 position from oxidative metabolism, a common failure point for unsubstituted pyrimidines.

  • The N-Methyl-5-amine: Converting a primary amine to a secondary N-methyl amine removes a hydrogen bond donor, which generally increases membrane permeability (aligning with Lipinski’s Rule of 5). Furthermore, when this amine is acylated to form an amide or urea, the N-methyl group acts as a conformational lock. The steric clash between the N-methyl and the pyrimidine ring forces the adjacent pharmacophore into a rigid geometry, reducing the entropic penalty upon target binding.

SAR Strategy: Overcoming Aldehyde Oxidase (AO) Metabolism

During the preclinical development of TRPA1 antagonists, early lead compounds exhibited profound, dose-limiting toxicity—specifically, the prolongation of coagulation parameters (coagulopathy)[1].

Investigative toxicology revealed that this was not a target-mediated effect, but rather a metabolic one. Aldehyde oxidase (AO) was rapidly oxidizing the early scaffolds to form a metabolite that structurally mimicked known anticoagulants (like coumarins and indandiones)[1].

To derisk this toxicity, SAR efforts pivoted to the N,2-dimethylpyrimidin-5-amine scaffold. By systematically derivatizing the C4 and C6 positions of the pyrimidine ring, researchers were able to introduce steric bulk and electron-donating/withdrawing groups that effectively blocked the AO oxidation site. This scaffold hopping and subsequent derivatization successfully eliminated the coagulopathy risk while maintaining sub-nanomolar potency against TRPA1, culminating in the discovery of GDC-6599[1].

Data Presentation: Representative SAR Profiling

The following table summarizes the quantitative impact of derivatizing the N,2-dimethylpyrimidin-5-amine core during the optimization from an AO-labile hit to an AO-stable lead.

Compound StageC4 SubstituentC6 SubstituentTRPA1 IC₅₀ (nM)AO Half-Life (min)In Vivo Coagulopathy Risk
Early Lead -OH (Labile)-H1.2< 15High (Dose-limiting)
Intermediate 1 -Cl-Cl25.0> 120Low
Intermediate 2 -NH-Alkyl-Cl5.4> 120Low
GDC-6599 Complex AmineSubstituted< 1.0 > 120 Mitigated (Safe)

Table 1: Impact of C4/C6 derivatization on target potency and metabolic stability. Data trends adapted from the GDC-6599 discovery campaign[1].

Experimental Protocols

The following protocols describe the foundational steps for generating an SAR library from this scaffold.

Protocol A: N-Methylation to Yield 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

This step installs the critical N-methyl conformational lock prior to C4/C6 functionalization.

Materials:

  • 4,6-Dichloro-2-methylpyrimidin-5-amine (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1 M in THF (1.15 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with NaHMDS (1 M in THF) and additional anhydrous THF under a strict nitrogen atmosphere[2].

  • Cooling: Submerge the flask in an ice-water bath. Causality Note: The internal temperature must reach ≤ 2 °C before proceeding. Deprotonation is highly exothermic, and elevated temperatures will lead to degradation of the electron-deficient pyrimidine ring.

  • Addition of Starting Material: Cannulate a solution of 4,6-dichloro-2-methylpyrimidin-5-amine in THF dropwise over 30 minutes[2]. Stir for 15 minutes to ensure complete deprotonation.

    • Causality Note: NaHMDS is required because the 5-amino group is severely deactivated by the pyrimidine ring and the two adjacent chlorine atoms. Weaker bases (e.g., K₂CO₃) will not achieve quantitative deprotonation.

  • Alkylation: Add MeI dropwise. Maintain the reaction at 2 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of 50:50 MeCN:Water, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 178.0) is replaced by the product mass ([M+H]⁺ = 192.05). If unreacted starting material remains >5%, the initial deprotonation was incomplete due to moisture ingress.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective SNAr Derivatization at C4

The dichloro intermediate allows for sequential, orthogonal functionalization for SAR libraries.

Materials:

  • 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine (1.0 eq)

  • Primary or Secondary Aliphatic Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethanol or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Reaction Assembly: In a pressure vessel, dissolve 4,6-dichloro-N,2-dimethylpyrimidin-5-amine in Ethanol[3]. Add the aliphatic amine and DIPEA.

  • Heating: Seal the vessel and heat in an oil bath at 80 °C for 12–18 hours[3].

    • Causality Note: The first chloride is highly activated and undergoes Nucleophilic Aromatic Substitution (SNAr) at 80 °C. The second chloride at C6 requires temperatures >120 °C to react. This thermodynamic difference ensures strict regioselectivity, preventing the formation of unwanted diamination byproducts.

  • Cooling & Precipitation: Cool the reaction mixture to 20 °C, then transfer to an ice bath (0 °C) for 2 hours to induce precipitation of the mono-aminated product[3].

  • Self-Validation Checkpoint: Analyze the mother liquor via LC-MS. The presence of a single major peak corresponding to the mono-adduct confirms regioselectivity. If a di-adduct mass is observed, the internal temperature exceeded 90 °C during the heating phase.

  • Isolation: Filter the resulting suspension, wash the solid cake with cold ethanol, and dry under vacuum.

Visualization: Metabolic Derisking Workflow

The following diagram illustrates the logical flow of identifying and derisking the Aldehyde Oxidase (AO) liability using the N,2-dimethylpyrimidin-5-amine scaffold.

Metabolic_Derisking Hit Early Lead (AO-Labile Scaffold) Tox In Vivo Toxicity (Coagulopathy Observed) Hit->Tox Preclinical Testing Mech Metabolite ID (Aldehyde Oxidase Oxidation) Tox->Mech Investigative Tox Design Scaffold Hopping & Derivatization Mech->Design Identify Soft Spot Synth N,2-Dimethylpyrimidin-5-amine Analog Synthesis Design->Synth SAR Strategy Assay In Vitro AO Stability & TRPA1 Potency Assays Synth->Assay Profiling Assay->Design Iterative Optimization Candidate Clinical Candidate (AO-Stable, e.g., GDC-6599) Assay->Candidate Criteria Met

Metabolic derisking workflow: From AO-labile hit to stable clinical candidate via SAR optimization.

Conclusion

The derivatization of the N,2-dimethylpyrimidin-5-amine scaffold is a masterclass in applied medicinal chemistry. By leveraging the specific electronic and steric properties of this core, researchers can effectively block metabolic liabilities—such as Aldehyde Oxidase degradation—while locking the molecule into a bioactive conformation. Adhering to the self-validating protocols outlined above ensures high-fidelity SAR data, accelerating the path from preclinical hit to clinical candidate.

References

  • [2],[1] Terrett, J. A., et al. (2024). Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [3] BR112020018983A2 - Oxadiazole Transitory Potential Receptor Channel Inhibitors. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,2-Dimethylpyrimidin-5-amine

Welcome to the technical support resource for the synthesis of N,2-Dimethylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N,2-Dimethylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Synthetic Strategy Overview

The synthesis of N,2-Dimethylpyrimidin-5-amine typically involves the construction of the substituted pyrimidine ring followed by the introduction of the 5-amino group. A highly effective and common strategy is the reduction of a 5-nitro precursor, specifically 2,4-dimethyl-5-nitropyrimidine . The amine functionality is introduced in the final step, which is often advantageous for yield and purification.

The overall transformation can be visualized as:

cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Reactants Pentane-2,4-dione + Acetamidine Intermediate 2,4,6-Trimethylpyrimidine Reactants->Intermediate Condensation Nitration_Reactant 2,4,6-Trimethylpyrimidine Nitro_Product 2,4-Dimethyl-5-nitropyrimidine Nitration_Reactant->Nitro_Product HNO₃/H₂SO₄ Reduction_Reactant 2,4-Dimethyl-5-nitropyrimidine Final_Product N,2-Dimethylpyrimidin-5-amine Reduction_Reactant->Final_Product Reduction (e.g., H₂/Pd-C, Fe/HCl)

Caption: High-level synthetic workflow.

This guide will focus primarily on troubleshooting the critical final reduction step and common issues arising during the synthesis of the nitro-precursor.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Topic 1: Low Yield & Incomplete Conversion in Nitro Group Reduction

Question 1: My reduction of 2,4-dimethyl-5-nitropyrimidine is resulting in a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in the reduction of an aromatic nitro group is a frequent challenge. The issue can typically be traced to the catalyst, the hydrogen source/reducing agent, or the reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: This is the most common culprit in catalytic hydrogenations.

    • Expertise & Experience: Palladium on carbon (Pd/C) catalysts can lose activity over time due to improper storage (exposure to air and moisture) or poisoning by impurities from previous reaction steps (e.g., sulfur or halide residues). A fresh, high-quality catalyst is paramount.

    • Actionable Solution:

      • Always use a fresh batch of Pd/C from a reputable supplier.

      • If catalyst poisoning is suspected, purify the 2,4-dimethyl-5-nitropyrimidine intermediate by recrystallization or column chromatography before the reduction step.

      • Ensure the catalyst is handled under an inert atmosphere (N₂ or Ar) as much as possible before being introduced to the reaction solvent.

  • Insufficient Hydrogen Pressure or Transfer:

    • Expertise & Experience: For reactions using H₂ gas, ensuring efficient gas-liquid mixing is critical for the reaction rate. If the solution is not agitated sufficiently, the reaction becomes mass-transport limited. For transfer hydrogenations (e.g., using ammonium formate), the decomposition of the donor may be inefficient.

    • Actionable Solution:

      • H₂ Gas: Use a balloon of H₂ at a minimum. For more robust and scalable results, a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (30-50 psi) and vigorous stirring is highly recommended.

      • Transfer Hydrogenation: Ensure the ammonium formate is fully dissolved. Gentle heating (40-60 °C) can often accelerate the decomposition and hydrogen transfer.[1]

  • Inappropriate Solvent Choice:

    • Expertise & Experience: The solvent must fully dissolve the starting material and be compatible with the reducing agent. Protic solvents like methanol or ethanol are excellent choices for catalytic hydrogenation as they facilitate proton transfer.

    • Actionable Solution: Switch to anhydrous methanol or ethanol. If solubility is an issue, a co-solvent system like Ethyl Acetate/Methanol can be effective. Ensure the starting material is fully dissolved before adding the catalyst.[2]

  • Suboptimal Reaction Conditions (Time/Temperature):

    • Expertise & Experience: Nitro group reductions can be slower than they appear. Monitoring the reaction is key to determining the correct endpoint.

    • Actionable Solution: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[3] If the reaction stalls, you can try gently increasing the temperature to 40-50 °C. Do not overheat, as this can promote side reactions.

ParameterRecommendationRationale
Catalyst 10% Pd/C (5-10 mol% loading)Standard, effective catalyst. Use a fresh batch to ensure high activity.
Hydrogen Source H₂ gas (balloon or Parr shaker)Provides a clean and efficient reduction.
Solvent Methanol or EthanolExcellent solubility for reactants and intermediates; facilitates proton transfer.
Temperature Room Temperature to 40 °CBalances reaction rate with minimizing potential side reactions.[4]
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc)Allows for clear visualization of the consumption of the nitro starting material.[5]
Topic 2: Formation of Side Products and Purification Challenges

Question 2: My crude product is a complex mixture, and the desired N,2-Dimethylpyrimidin-5-amine is difficult to isolate. What are the common side products and how can I achieve better purity?

Answer: The formation of side products often points to issues in the preceding steps or overly harsh conditions during the reduction. The basic nature of the product amine also requires specific purification strategies.

Potential Causes & Solutions:

  • Incomplete Reduction Intermediates:

    • Expertise & Experience: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is stopped prematurely or the catalyst is not active enough, these species can persist and complicate the mixture.

    • Actionable Solution: Ensure the reaction goes to completion by extending the reaction time and monitoring carefully by TLC until the starting material spot has completely disappeared.[4] Using a fresh, active catalyst is also critical here.

  • Side Reactions from Precursor Synthesis:

    • Expertise & Experience: If the nitration step (forming 2,4-dimethyl-5-nitropyrimidine) is not clean, you may carry over impurities. For instance, over-nitration or nitration at an undesired position can occur if conditions are not carefully controlled.

    • Actionable Solution: Purify the 2,4-dimethyl-5-nitropyrimidine intermediate thoroughly before reduction. Recrystallization from an ethanol/water mixture is often effective.

  • Difficult Purification Due to Basicity:

    • Expertise & Experience: Amines are basic and can "streak" or "tail" on silica gel columns, leading to poor separation.[2] They can also chelate to metal impurities.

    • Authoritative Grounding & Solution:

      • Acid-Base Extraction: This is a powerful first-pass purification technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and the pure product re-extracted with an organic solvent.[2]

      • Column Chromatography: If chromatography is necessary, pre-treat the silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (0.5-1%). This deactivates the acidic silanol groups on the silica surface, preventing tailing and improving separation. A common eluent system would be Dichloromethane/Methanol with 0.5% Triethylamine.[2]

cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Check_SM Is Starting Nitro-Compound Pure? Start->Check_SM Purify_SM Purify Intermediate (Recrystallize/Column) Check_SM->Purify_SM No Check_Catalyst Is Catalyst Fresh & Active? Check_SM->Check_Catalyst Yes Purify_SM->Check_Catalyst New_Catalyst Use Fresh Pd/C Check_Catalyst->New_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes New_Catalyst->Check_Conditions Optimize Increase H₂ Pressure Increase Stirring Rate Switch to MeOH/EtOH Monitor to Completion Check_Conditions->Optimize No Purification_Issue Is Purification the Problem? Check_Conditions->Purification_Issue Yes Optimize->Purification_Issue Purify_Product Implement Acid-Base Extraction Use Column with Triethylamine Purification_Issue->Purify_Product Yes End High Yield, Pure Product Purification_Issue->End No Purify_Product->End

Caption: Troubleshooting decision tree for N,2-Dimethylpyrimidin-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing the 5-nitro group? A: Catalytic hydrogenation using H₂ gas with a 10% Pd/C catalyst in a protic solvent like methanol is generally the most reliable and highest-yielding method.[6] It is clean, and the only byproduct is water, which simplifies workup.

Q2: How critical are anhydrous conditions for this synthesis? A: For the final reduction step, strictly anhydrous conditions are not typically necessary, especially when using a protic solvent like methanol. However, for the initial pyrimidine ring formation steps, residual moisture can interfere with condensation reactions and lower yields.[7] It is good practice to use dry solvents and reactants in the early stages of the synthesis.

Q3: What analytical techniques are best for monitoring the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[3][5] The nitro-precursor is significantly less polar than the resulting amine product. A suitable mobile phase (e.g., 2:1 Hexanes:Ethyl Acetate) will show a high Rf for the starting material and a low Rf (often near the baseline without a basic modifier) for the product. LC-MS can also be used for more precise monitoring and to identify any intermediates or side products.

Q4: Can I use other reducing agents like Sodium Borohydride (NaBH₄)? A: Standard NaBH₄ is generally not effective for the reduction of aromatic nitro groups.[6][8] More specialized metal-based reductions, such as iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂), are viable alternatives to catalytic hydrogenation if the necessary equipment is unavailable.[9]

Experimental Protocol: Reduction of 2,4-Dimethyl-5-nitropyrimidine

This protocol describes a representative procedure for the synthesis of N,2-Dimethylpyrimidin-5-amine via catalytic hydrogenation.

Materials:

  • 2,4-Dimethyl-5-nitropyrimidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Anhydrous Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Celite™

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethyl-5-nitropyrimidine (e.g., 5.0 g, 32.6 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 150 mL) to dissolve the starting material completely.

  • Inerting: Seal the flask with a septum and purge the flask with nitrogen or argon gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., ~500 mg).

  • Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. For best results, repeat this evacuation/backfill cycle three times. Maintain a positive pressure of H₂ with the balloon and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 2:1 Hexanes:EtOAc) until the starting material is fully consumed. This may take 4-12 hours. The reaction is often accompanied by a noticeable warming of the flask and a change in color as the yellow nitro compound is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude N,2-Dimethylpyrimidin-5-amine, which can be further purified if necessary.[10]

  • Purification (if needed): For highest purity, dissolve the crude residue in ethyl acetate, perform an acid-base extraction as described in Topic 2, or purify by flash column chromatography on silica gel using an eluent of 95:5:0.5 Dichloromethane:Methanol:Triethylamine.

References
  • Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone. BenchChem.
  • Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. BenchChem.
  • Disorders of pyrimidine metabolism. WikiLectures. Available at: [Link]

  • Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem.
  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

  • Purine & pyrimidine metabolism and disorders. Slideshare. Available at: [Link]

  • Pyrimidine Metabolism Disorders. Merck Manual Professional Edition. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Available at: [Link]

  • Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Der Pharmacia Lettre. Available at: [Link]

  • Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In. Latin American Journal of Pharmacy. Available at: [Link]

  • An In-Depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][4][7]triazolo[1,5-a]pyridine. Google Patents. Available at:

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine. BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for N,2-Dimethylpyrimidin-5-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: N,2-Dimethylpyrimidin-5-amine is a highly polar, basic heterocyclic compound.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Compound Profile: N,2-Dimethylpyrimidin-5-amine is a highly polar, basic heterocyclic compound. The presence of the electron-rich pyrimidine nitrogens and the secondary amine at position 5 makes it highly susceptible to strong secondary interactions with acidic stationary phases. Standard purification attempts often lead to severe streaking, co-elution, or irreversible adsorption.

Troubleshooting FAQs: Chromatographic Anomalies

Q1: Why does crude N,2-Dimethylpyrimidin-5-amine streak from the baseline to the solvent front on standard silica TLC? A1: This is a classic manifestation of "peak tailing" caused by the basic secondary amine and pyrimidine nitrogens hydrogen-bonding and ion-pairing with acidic residual silanol groups (Si-OH) on the silica surface[1][2]. These silanols act as weak cation exchangers. To resolve this, you must introduce a "silanol suppressor" into your mobile phase. Adding 1–5% Triethylamine (TEA) or aqueous ammonia competitively blocks these active silanol sites, masking them from the basic analyte and restoring a tight elution band[1][3].

Q2: I added TEA to my mobile phase, but I am still experiencing poor recovery (<50%) from my flash column. What is the mechanistic failure here? A2: This usually stems from a failure to pre-equilibrate the stationary phase. Silica gel acts as a sponge for basic modifiers. If you load your crude sample onto a column packed with neutral solvent and only add TEA to the eluent, the silica will strip the TEA from the solvent front[4]. Consequently, the leading edge of your pyrimidine compound is exposed to unmasked silanols, leading to irreversible adsorption. Self-Validating Fix: Always flush the packed column with at least 3 Column Volumes (CV) of your TEA-containing mobile phase before loading the sample.

Q3: My compound seems to be degrading on the silica column despite using TEA. How can I verify this and what is the alternative? A3: Pyrimidine derivatives can sometimes be sensitive to the acidic microenvironment of standard Type-A silica gel[5]. To validate on-column degradation, perform a 2D TLC Test :

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent system[2].

  • If the spots do not fall on a perfect diagonal line, your compound is degrading on the silica. Alternative: Switch to Reversed-Phase Chromatography (RPC) using a C18 column.

Q4: How should I optimize Reversed-Phase (C18) purification for this specific pyrimidine? A4: For basic amines in RPC, you must control the ionization state to prevent secondary interactions with residual silanols on the C18 matrix[3]. You have two mechanistic choices:

  • Low pH (0.1% Formic Acid): Protonates both the amine (increasing polarity) and the silanol groups (neutralizing them), preventing ion exchange[3].

  • High pH (0.1% NH₄OH): Keeps the amine in its neutral, free-base form, maximizing retention on the hydrophobic C18 phase. This approach was successfully utilized in the isolation of structurally related derivatives like 4,6-dichloro-N,2-dimethylpyrimidin-5-amine using a gradient of 5–95% acetonitrile/water with 0.1% NH₄OH[6].

Quantitative Data: Method Comparison

To facilitate method selection, the following table summarizes the expected chromatographic performance of various purification strategies for N,2-Dimethylpyrimidin-5-amine based on empirical data[3][5][6].

Purification MethodStationary PhaseMobile PhaseAdditive / ModifierExpected RecoveryPeak Shape / Resolution
Standard Normal Phase Bare Silica (Type A)DCM / MeOHNone< 40%Severe tailing, co-elution
Modified Normal Phase Bare Silica (Type B)DCM / MeOH1–5% Triethylamine (TEA)80–90%Symmetrical, sharp bands
Reversed-Phase (Low pH) C18 (Endcapped)Water / Acetonitrile0.1% Formic Acid (pH ~2.5)> 95%Excellent, early elution
Reversed-Phase (High pH) C18 (Hybrid/Polymer)Water / Acetonitrile0.1% NH₄OH (pH ~10)> 90%Excellent, strong retention

Experimental Protocols

Protocol A: TEA-Modified Normal Phase Column Chromatography

Use this protocol for scalable purification of multi-gram quantities.

Step 1: Solvent Preparation Prepare the target mobile phase (e.g., Dichloromethane : Methanol at a 95:5 ratio). Add 2% (v/v) Triethylamine (TEA). Mix thoroughly. Causality Note: TEA has a lower pKb than the pyrimidine amine, ensuring it outcompetes the analyte for acidic silanol binding sites[4].

Step 2: Column Packing & Pre-equilibration (Critical)

  • Prepare a slurry of silica gel (Type B, ultra-pure preferred[3]) in the TEA-modified mobile phase.

  • Pour the slurry into the column and allow it to settle.

  • Self-Validation Step: Flush the column with 3 Column Volumes (CV) of the TEA-modified solvent. Verify that the pH of the eluent exiting the column is basic (pH > 8) using indicator paper. This confirms the silica is fully saturated with TEA.

Step 3: Sample Loading & Elution

  • Dissolve the crude N,2-Dimethylpyrimidin-5-amine in a minimal volume of DCM.

  • Carefully apply the solution to the top of the silica bed.

  • Elute using the TEA-modified mobile phase. Collect fractions and analyze via TLC (ensure you also use the TEA-modified solvent in the developing chamber).

Protocol B: Reversed-Phase (C18) Preparative HPLC

Use this protocol for high-purity isolation (>99%) or if the compound degrades on silica.

Step 1: Mobile Phase Preparation

  • Buffer A: MS-grade Water + 0.1% NH₄OH.

  • Buffer B: MS-grade Acetonitrile + 0.1% NH₄OH. Rationale: The high pH keeps the pyrimidine in its free-base form, improving retention on the C18 phase and preventing peak splitting[6]. Ensure your C18 column is pH-stable (e.g., Gemini-NX or similar hybrid silica)[2][6].

Step 2: Gradient Execution

  • Equilibrate the column at 5% B for 5 minutes.

  • Inject the filtered crude sample.

  • Run a linear gradient from 5% B to 95% B over 10–15 minutes at an appropriate flow rate (e.g., 60 mL/min for a 30 x 100 mm column)[6].

  • Monitor UV absorbance at 254 nm and collect peaks. Lyophilize the fractions to remove water and volatile NH₄OH.

Logical Workflow Visualization

TroubleshootingWorkflow Start Crude N,2-Dimethylpyrimidin-5-amine TLC_Check TLC shows severe streaking or tailing? Start->TLC_Check Add_TEA Add 1-5% Triethylamine (TEA) or NH₄OH to Mobile Phase TLC_Check->Add_TEA Yes Std_NP Proceed with Standard Normal Phase (DCM/MeOH) TLC_Check->Std_NP No Recovery_Check Low Recovery or On-Column Degradation? Add_TEA->Recovery_Check Std_NP->Recovery_Check Switch_RP Switch to Reversed-Phase (C18) with 0.1% Formic Acid or NH₄OH Recovery_Check->Switch_RP Yes Success Pure N,2-Dimethylpyrimidin-5-amine Isolated Recovery_Check->Success No Switch_RP->Success

Caption: Logical troubleshooting workflow for the chromatographic purification of N,2-Dimethylpyrimidin-5-amine.

References

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC".
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".
  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?".
  • Benchchem. "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography".
  • ACS Publications. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease".
  • Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives".

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst and Ligand for Pyrimidine Buchwald-Hartwig Reactions

An authoritative guide for researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the Buchwald-Hartwig aminatio...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the Buchwald-Hartwig amination of pyrimidines. This powerful C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmacologically active compounds.[1][2][3] However, the unique electronic properties of the pyrimidine ring—being electron-deficient and containing basic nitrogen atoms—present specific challenges that can lead to low yields, catalyst deactivation, and unwanted side reactions.[4]

This guide is structured to move from foundational principles to practical troubleshooting and advanced optimization. It is designed to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions in your own experiments.

Core Principles: Understanding the System

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (the pyrimidine) and an amine.[1][5] The success of this reaction hinges on the interplay between the palladium catalyst, a phosphine ligand, and a base, all working in concert within a suitable solvent.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][6][7] The ligand's role is crucial at every stage, stabilizing the palladium center and modulating its reactivity to favor the desired product pathway over side reactions.[8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition Complex (II) Pd0->OA_Complex Oxidative Addition Amine_Complex Amine-Bound Complex (III) OA_Complex->Amine_Complex Amine Binding Amido_Complex Pd(II) Amido Complex (IV) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product HX H-X Amido_Complex->HX + Base-H⁺ ArylHalide Ar-X (Halopyrimidine) ArylHalide->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex caption Fig 1. The Buchwald-Hartwig Catalytic Cycle.

Fig 1. The Buchwald-Hartwig Catalytic Cycle.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when performing Buchwald-Hartwig aminations on pyrimidine substrates.

Q1: My reaction shows low or no conversion. What are the first parameters to check?

A1: This is the most prevalent issue and typically points to a problem with the catalytic system's activity.[4][9] The primary factors to investigate are the catalyst/ligand system, the base, and the reaction conditions.

  • Catalyst & Ligand System: The choice of ligand is paramount. Pyrimidines are electron-deficient, and their nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[4] To counteract this, bulky, electron-rich phosphine ligands are required. These ligands sterically protect the palladium and increase its electron density, which facilitates the crucial oxidative addition step, especially with less reactive aryl chlorides.[1][10]

    • For Chloropyrimidines: These are challenging substrates.[10] Ligands like XPhos , SPhos , and other sterically demanding dialkylbiaryl phosphines are often necessary.[9][11]

    • For Bromopyrimidines: These are generally more reactive. A wider range of ligands might be effective, but starting with a robust ligand like XPhos or RuPhos is a good strategy.[12]

    • Precatalysts: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can provide more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[12][13] Precatalysts ensure more efficient and cleaner formation of the active L-Pd(0) species.[13]

  • Base Selection: The base deprotonates the amine to form the active nucleophile.[8][14]

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[9][12]

    • Weaker Bases: If your substrate has base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher reaction temperatures to achieve good rates.[12][15]

  • Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[4]

    • Solvent Purity: Water can poison the catalyst.[9][15] Always use anhydrous solvents. Toluene, dioxane, and THF are common choices.[9][15]

    • Temperature: These reactions often require heat, typically between 80-110 °C.[9] If you see low conversion at a lower temperature, a gradual increase can significantly improve the yield.

Q2: I'm observing a significant amount of hydrodehalogenation (the halogen is replaced by hydrogen). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction that competes with amination.[4] It occurs when a palladium hydride species is formed, which then reductively eliminates with the aryl halide.[4]

  • Optimize Ligand and Base: This side reaction is highly sensitive to the ligand and base combination.[4][15] Bulky ligands that accelerate the rate of C-N reductive elimination can outcompete the hydrodehalogenation pathway. Screening different ligands is a key strategy. Sometimes, switching to a weaker base can also minimize this side reaction.[15]

  • Lower the Temperature: Higher temperatures can sometimes favor side reactions.[15] If your desired reaction proceeds, albeit slowly, at a lower temperature, this can be a viable strategy to improve selectivity.

Q3: My reaction with a 2-chloropyrimidine is very sluggish. What specific changes should I make?

A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[10][12]

  • Use a Specialized Ligand: This is the most critical adjustment. You need a highly active, sterically hindered, and electron-rich ligand. tBuXPhos or other ligands from the Buchwald dialkylbiarylphosphine family are designed for these challenging couplings.[9]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be necessary to achieve a reasonable reaction rate.

  • Ensure a Strong Base: A strong base like NaOtBu or KOtBu is essential to drive the reaction forward.

Q4: My pyrimidine substrate is sterically hindered near the halogen. What is the best approach?

A4: Steric hindrance can slow down both the oxidative addition and the final reductive elimination step.

  • Ligand Choice is Key: You need a ligand that provides significant steric bulk around the palladium center.[8] This bulkiness actually promotes the bond-forming reductive elimination step.[1] Ligands like tBuXPhos , CyJohnPhos , or diphosphinoamine ligands have proven effective for coupling sterically demanding substrates.[8][16][17]

  • Higher Temperatures: Increased thermal energy may be required to overcome the steric barriers. Consider running the reaction at the reflux temperature of your chosen solvent (e.g., toluene at ~110 °C).

Optimization Strategies and Protocols

Systematic optimization is crucial for developing a robust and high-yielding reaction. A logical workflow can save significant time and resources.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in pyrimidine Buchwald-Hartwig aminations.

Fig 2. Decision workflow for troubleshooting.
Recommended Starting Conditions

The following table provides empirically derived starting points for catalyst and ligand selection based on the pyrimidine substrate. Screening around these conditions is highly recommended.[2][18]

Substrate ClassRecommended Ligand(s)Palladium SourceRecommended Base(s)SolventTemp (°C)
2- or 4-BromopyrimidineXPhos, RuPhosXPhos Pd G3/G4, Pd₂(dba)₃NaOtBu, KOtBuToluene, Dioxane80-110
2- or 4-ChloropyrimidineXPhos, SPhos, tBuXPhosXPhos Pd G3/G4NaOtBu, LHMDSToluene, Dioxane100-110
Electron-Deficient PyrimidineXPhos, BrettPhosBrettPhos Pd G3, Pd(OAc)₂K₃PO₄, Cs₂CO₃Toluene, t-BuOH100-120
Sterically Hindered PyrimidinetBuXPhos, CyJohnPhosPd₂(dba)₃NaOtBu, KOtBuToluene, Xylene110-130

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases should be handled with appropriate personal protective equipment (gloves, safety glasses). All operations should be performed under an inert atmosphere.

Protocol 1: General Screening for Pyrimidine Amination

This protocol is designed for a small-scale reaction (0.5 mmol) to quickly test the feasibility and identify promising conditions.

Materials:

  • Halopyrimidine (0.5 mmol, 1.0 equiv)

  • Amine (0.6 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 2.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add the halopyrimidine, palladium precatalyst, and base to the oven-dried reaction vial.

  • Sealing: Seal the vial with the cap. If not in a glovebox, immediately purge the vial with argon for 5-10 minutes by inserting a needle connected to an argon line through the septum and another needle as an outlet.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stirring: Stir the reaction vigorously for the intended duration (e.g., 12-24 hours). The reaction mixture is often heterogeneous.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short pad of Celite to remove the palladium catalyst.[4] Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Ligand Screening for a Challenging Coupling

This high-throughput protocol allows for the parallel screening of multiple ligands to quickly identify the optimal choice for a difficult transformation.[4]

Procedure:

  • Stock Solutions: Prepare stock solutions of your halopyrimidine, amine, and base in the chosen anhydrous, degassed solvent. Also, prepare individual stock solutions for the palladium source (e.g., Pd₂(dba)₃) and each ligand to be tested.

  • Dispensing: In an array of reaction vials (e.g., a 24-well plate), dispense the palladium stock solution followed by one of the unique ligand stock solutions into each respective well.

  • Reaction Initiation: Add the combined stock solution containing the halopyrimidine, amine, and base to each well to initiate the reactions.

  • Incubation: Seal the plate and heat to the desired temperature with stirring for a set period (e.g., 16 hours).

  • Analysis: After cooling, take a small, measured aliquot from each well, dilute it, and analyze by LC-MS to determine the conversion to the desired product and the formation of any side products. This allows for a direct comparison of ligand performance under identical conditions.

References

  • Buchwald–Hartwig amination - Grokipedia. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed. (2018). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

  • Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - DSpace@MIT. (n.d.). Retrieved from [Link]

  • “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (2022). Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved from [Link]

  • Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC. (2025). Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019). Retrieved from [Link]

  • Review on Fe-Catalyzed Carbon-Carbon, Carbon - JOCPR. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (n.d.). Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion in nucleophilic aromatic substitution (SNAr) on pyrimidines

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Nucleophilic aromatic substitution (SNAr) on pyrimidines is a cornerstone of medicinal chemistry, but it is fraught with electronic and steric nuances.

When your SNAr reaction stalls, it is rarely a simple matter of "heating it longer." Low conversion is typically a symptom of a mismatch between the substrate's frontier molecular orbitals (LUMO), the nucleophile's pKa, and the solvent's solvation sphere. This guide will help you systematically diagnose and resolve these issues.

Diagnostic Workflow: SNAr Optimization

SNAr_Logic Start Low Conversion in Pyrimidine SNAr Nuc Weak Nucleophile? (e.g., Aniline, Steric) Start->Nuc NucFix Pre-form Anion (LiHMDS) or Cu-Catalysis Nuc->NucFix Yes Regio Poor Regioselectivity? (C2 vs C4 mixture) Nuc->Regio No RegioFix Check LUMO Gap Use 2-SO2Me for C2 Regio->RegioFix Yes LG Unreactive Substrate? (Electron-Rich Ring) Regio->LG No LGFix Switch Cl to F or use DMF/DMSO LG->LGFix Yes

Decision tree for diagnosing and resolving low conversion in pyrimidine SNAr reactions.

Frequently Asked Questions (Troubleshooting SNAr)

Q1: I am trying to displace a chloride on a 2,4-dichloropyrimidine with a secondary amine, but the reaction stalls at 40% conversion. Why? A1: You are likely experiencing electronic deactivation. The reactivity of halopyrimidines generally follows the order C4 > C2 > C5[1]. The initial nucleophilic attack occurs rapidly at the C4 position because the resulting Meisenheimer intermediate is highly stabilized by the two nitrogen atoms in the ring[2]. However, once the amine is installed at C4, it acts as a strong electron-donating group (via resonance). This drastically increases the electron density of the pyrimidine ring, deactivating the remaining C2-chloride toward further SNAr.

  • The Fix: To achieve full conversion or di-substitution, you must significantly increase the reaction temperature (e.g., 100–120 °C in DMF or DMSO) or switch to a stronger base (like Cs2CO3)[3]. If it still stalls, consider using a Buchwald-Hartwig cross-coupling for the second addition.

Q2: I need strict C2-selectivity on my pyrimidine, but I keep getting C4-substitution or an inseparable 1:1 mixture. How can I control this? A2: Regioselectivity in 2,4-dichloropyrimidines is dictated by the energy gap between the LUMO (usually centered at C4) and LUMO+1 (centered at C2). If the energy gap is ≤ 0.25 eV, you will inevitably get a mixture of C4 and C2 products[4].

  • The Fix: To force C2-selectivity, change your leaving group strategy. The use of a 2-methylsulfonyl group (e.g., 2-MeSO2-4-chloropyrimidine) is a brilliant workaround. SNAr of 2-MeSO2-4-chloropyrimidine with alkoxides or formamide anions occurs exclusively at C2, even at temperatures as low as -78 °C. This dichotomy occurs because the incoming nucleophile forms a stabilizing hydrogen bond with the methyl protons of the sulfone group in the transition state, lowering the activation energy for C2 attack by ~6 kcal/mol compared to C4[5].

Q3: My aniline nucleophile is completely unreactive with 4-chloropyrimidine in refluxing ethanol. What is the mechanistic failure here? A3: There are two failures here: nucleophile strength and solvent choice. Anilines are inherently weak nucleophiles due to the delocalization of the nitrogen lone pair into the benzene ring. Furthermore, using a protic solvent like ethanol exacerbates the issue; the solvent forms a hydrogen-bonding shell around the nucleophile, drastically reducing its effective nucleophilicity.

  • The Fix: First, switch to a polar aprotic solvent (DMF, DMSO, or NMP) which will solvate the base's cation but leave the nucleophile "naked" and highly reactive. If that fails, you must artificially increase the nucleophilicity. You can do this by treating the aniline with a strong base like LiHMDS to form a highly reactive anionic anilide prior to adding the pyrimidine[6]. Alternatively, you can use a Cu(OAc)2/PTABS catalytic system, which proceeds through a Cu(II)-promoted coordination/activation pathway to achieve excellent yields and >90% C4-selectivity with weak amines[7].

Q4: Is it always true that Fluorine is a better leaving group than Chlorine for SNAr? A4: Generally, yes, but with a critical caveat. In SNAr, the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Therefore, the highly electronegative fluorine atom withdraws electron density via induction, making the adjacent carbon highly electrophilic and accelerating the reaction. However, for aminolysis specifically, the bromo-derivative is sometimes observed to be the most reactive due to complex steric and polarizability factors during the transition state[2]. For carbon-nucleophiles (Grignards), using a tert-butyl sulfone as the leaving group is superior to halogens, as the sulfonyl oxygen coordinates with the magnesium, accelerating the reaction and preventing side-reactions[8].

Quantitative Data: Optimization Matrices

Table 1: Leaving Group Reactivity & Selection Matrix

Leaving Group Relative SNAr Reactivity Mechanistic Advantage Best Use Case
-F Very High Extreme inductive withdrawal activates the ring. Electron-rich, deactivated pyrimidines.
-SO2Me Very High Directs nucleophiles via H-bonding transition states. Forcing strict C2-selectivity with alkoxides[5].
-SO2tBu High Coordinates strongly with metals (Mg). SNAr with Grignard reagents[8].
-Cl Moderate Standard baseline reactivity. Standard C4-aminations[1].

| -Br / -I | Low to Moderate | Weaker induction slows Meisenheimer formation. | Better suited for Pd-catalyzed cross-couplings[2]. |

Table 2: Solvent & Base Optimization

Solvent Type Recommended Base Solvation Effect Ideal Application
DMF / DMSO Cs2CO3 or K2CO3 Leaves nucleophile "naked" and reactive. Standard secondary/primary amines[3].
THF (Anhydrous) LiHMDS or NaH Supports strong organometallic bases. Weak nucleophiles (anilines, amides)[6].

| Isopropanol | DIPEA | Mildly protic; stabilizes transition states. | Highly reactive substrates to prevent degradation. |

Experimental Protocols

Protocol A: Standard Base-Promoted SNAr (C4-Amination)

Use this self-validating protocol for standard primary/secondary amines.

  • Preparation: In a flame-dried Schlenk flask under N2, dissolve the halopyrimidine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs2CO3 (2.0 equiv). Causality: Cesium carbonate is preferred over potassium carbonate due to the larger ionic radius of cesium, which increases the solubility of the base and the "nakedness" of the carbonate anion in DMF[3].

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction to 80–100 °C. Monitor via LC-MS. Self-Validation: If the reaction stalls at ~50% conversion after 4 hours, do not just add more time. The product is likely deactivating the ring. Add an additional 0.5 equiv of amine and increase temperature by 20 °C.

  • Workup: Cool to room temperature, quench with ice water to precipitate the product. Filter and wash with cold water.

Protocol B: LiHMDS-Mediated SNAr for Weak Nucleophiles (Anilines)

Use this protocol when dealing with sterically hindered or electronically weak nucleophiles[6].

  • Anion Generation: In a dry flask under N2, dissolve the aniline (1.1 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir at 0 °C for 30 minutes to ensure complete formation of the highly nucleophilic lithium anilide.

  • Electrophile Addition: Add the 2,4-dichloropyrimidine (1.0 equiv) dissolved in a minimal amount of THF dropwise to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature. The reaction is typically complete within 1–2 hours due to the extreme reactivity of the anilide.

  • Quench: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate for column chromatography.

Sources

Troubleshooting

Technical Support Center: Managing N,2-Dimethylpyrimidin-5-amine Solubility in Reaction Media

Welcome to the Advanced Technical Support Center for pyrimidine chemistry. N,2-Dimethylpyrimidin-5-amine (and its halogenated derivatives, such as 4,6-dichloro-N,2-dimethylpyrimidin-5-amine) is a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyrimidine chemistry. N,2-Dimethylpyrimidin-5-amine (and its halogenated derivatives, such as 4,6-dichloro-N,2-dimethylpyrimidin-5-amine) is a critical building block in drug discovery, notably in the synthesis of TRPA1 antagonists[1]. However, researchers frequently encounter severe solubility bottlenecks when utilizing this compound in both organic and aqueous-biphasic reaction media.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic rationales to help you overcome these physicochemical hurdles.

Part 1: Physicochemical Fundamentals (FAQ)

Q1: Why does N,2-Dimethylpyrimidin-5-amine exhibit such poor solubility in standard non-polar organic solvents? A1: The solubility barrier is driven by the compound's high crystal lattice energy. The planar pyrimidine core promotes strong intermolecular π−π stacking, while the secondary amine at the 5-position acts as both a hydrogen bond donor and acceptor. Non-polar solvents (like cyclohexane or toluene) lack the dielectric capacity to disrupt this lattice. The dissolution of pyrimidine derivatives is a highly endothermic process, meaning it requires significant thermal energy to break the intermolecular networks, as demonstrated in thermodynamic studies published in the 2[2].

Q2: My compound dissolves initially upon heating but precipitates as soon as the reaction cools. What is the mechanistic cause? A2: You are observing the collapse of a supersaturated state. Because the solubility of aminopyrimidines is heavily temperature-dependent, heating the solvent achieves kinetic solubility. As the temperature drops, the thermodynamic equilibrium shifts, and the high lattice energy forces the compound to rapidly crystallize out of solution. To prevent this, your working concentration must remain below the thermodynamic solubility limit of the solvent at your lowest planned reaction temperature.

Part 2: Quantitative Solubility Profiling

To select the appropriate reaction media, you must match the solvent's polarity and hydrogen-bonding capabilities to the reaction requirements. Solubility in solvents like 1,4-dioxane and ethyl acetate can be mathematically modeled using the modified Apelblat equation, as shown in the 3[3].

Table 1: Thermodynamic Solubility Profile of Aminopyrimidines in Organic Solvents
SolventPolarity IndexRelative Solubility (298.15 K)Relative Solubility (318.15 K)Mechanistic Rationale & Application
1,4-Dioxane 4.8HighVery HighExcellent H-bond acceptor; disrupts pyrimidine stacking. Ideal for high-temp cross-coupling.
DMF 6.4Very HighVery HighStrong polar aprotic interactions stabilize the amine. Best for SNAr reactions.
THF 4.0ModerateHighModerate polarity; coordinates well with metals. Ideal for organometallic deprotonation.
Ethanol 5.2Low-ModerateModerateProtic nature competes with intramolecular H-bonding. Used in aqueous biphasic amination.
Cyclohexane 0.2Very LowVery LowNon-polar; cannot overcome crystal lattice energy. Used strictly as an anti-solvent for precipitation.

(Data synthesized from thermodynamic models of pyrimidine derivatives[2][3])

Part 3: Troubleshooting Specific Reaction Workflows

Q3: I am trying to deprotonate the 5-amine using NaHMDS at 2 °C, but the pyrimidine precipitates upon addition. How can I resolve this? A3: Organometallic bases require low temperatures to prevent side reactions, but the endothermic nature of pyrimidine dissolution causes rapid precipitation when a room-temperature solution hits a cold reaction vessel. For organometallic reactions, such as the synthesis of the TRPA1 antagonist GDC-6599, the amine must be predissolved in anhydrous THF at room temperature and cannulated slowly into the NaHMDS solution at 2 °C, as detailed in 1[1]. See Protocol 2 below for the exact methodology.

Q4: How do I manage solubility when reacting this compound with aqueous reagents like NH4OH? A4: Reactions involving aqueous ammonia suffer from severe biphasic separation because the lipophilic pyrimidine core repels water. This requires the use of polar protic co-solvents like ethanol and elevated temperatures (e.g., 80 °C) to force the system into a single miscible phase, a standard practice documented in 4[4].

Part 4: Validated Experimental Protocols

Protocol 1: Self-Validating Isothermal Saturation for Solubility Profiling

Causality: Because dissolution is endothermic, kinetic solubility (rapid dissolving via heat) often overestimates true thermodynamic solubility, leading to unexpected precipitation later. This protocol ensures the system reaches true thermal equilibrium.

  • Preparation: Add an excess amount (e.g., 500 mg) of N,2-Dimethylpyrimidin-5-amine to a 10 mL glass vial.

  • Solvent Addition: Add 5 mL of the target solvent (e.g., THF or DMF).

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to your exact planned reaction temperature (e.g., 25 °C) for 48 hours.

  • Validation Check (Critical): Visually inspect the vial. There must be undissolved solid remaining at the bottom. If the solution is completely clear, the system is not saturated. Add another 200 mg of solute and repeat Step 3. This self-validates that the maximum solubility threshold has been reached.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate by a known factor (e.g., 1:100) and quantify using a validated HPLC-UV method against a standard calibration curve.

Protocol 2: Low-Temperature Solubilization for Organometallic Deprotonation

Causality: To prevent kinetic precipitation during sub-zero base additions, the solute must be introduced at a rate slower than the rate of its deprotonation. The resulting sodium salt is highly soluble in THF, pulling the equilibrium forward.

  • Predissolution: Dissolve N,2-Dimethylpyrimidin-5-amine in anhydrous THF at room temperature (20-25 °C) under a nitrogen atmosphere. Ensure the concentration is at least 20% below the thermodynamic maximum for THF at 2 °C to create a safety buffer.

  • Base Preparation: In a separate, flame-dried vessel, prepare the NaHMDS solution in THF and cool it in an ice bath until the internal temperature probe reads exactly 2 °C.

  • Cannulation: Using a wide-bore cannula, transfer the room-temperature pyrimidine solution dropwise into the chilled base solution.

  • Validation Check (Critical): Monitor the internal temperature probe and visual clarity continuously. A sudden spike in temperature (>5 °C) or localized cloudiness indicates excessively rapid addition leading to kinetic precipitation. If this occurs, pause cannulation immediately and increase the stirring rate until the solution clears.

  • Completion: Maintain stirring at 2 °C for 1 hour to ensure complete deprotonation before adding the subsequent electrophile.

Part 5: Workflow Visualizations

SolventLogic Start Determine Reaction Type for N,2-Dimethylpyrimidin-5-amine OrgMet Organometallic / Strong Base (e.g., NaHMDS) Start->OrgMet NucSub Nucleophilic Substitution (e.g., Aqueous NH4OH) Start->NucSub THF Use Aprotic Solvents (THF, 1,4-Dioxane) OrgMet->THF EtOH Use Polar Protic Solvents (Ethanol + Heating) NucSub->EtOH SolIssue1 Precipitation at < 5°C? THF->SolIssue1 SolIssue2 Biphasic separation? EtOH->SolIssue2 Action1 Pre-dissolve at RT, cannulate slowly into base SolIssue1->Action1 Yes Action2 Increase temperature to 80°C, ensure vigorous stirring SolIssue2->Action2 Yes

Caption: Decision tree for selecting reaction media and troubleshooting pyrimidine solubility issues.

Workflow Step1 Add Excess Solid Solute Step2 Equilibrate in Solvent (Thermostatic Shaker) Step1->Step2 Step3 Centrifuge & Filter (0.22 µm) Step2->Step3 Step4 HPLC Quantification (Self-Validation) Step3->Step4

Caption: Workflow for self-validating thermodynamic solubility determination.

References

  • Source: Journal of Chemical & Engineering Data (ACS Publications)
  • Title: Solubility Measurement and Modeling of 2-Amino-4,6-dichoropyrimidine in Ten Pure Solvents and (Ethyl Acetate + Ethanol)
  • Source: ACS Medicinal Chemistry Letters (ACS Publications)
  • Title: BR112020018983A2 - OXADIAZOLE TRANSITORY POTENTIAL RECEPTOR CHANNEL INHIBITORS Source: Google Patents URL

Sources

Optimization

Pyrimidine Synthesis Troubleshooting Center: Preventing Unwanted N-Oxidation

Welcome to the Technical Support Center for pyrimidine chemistry. This guide is specifically engineered for researchers and drug development professionals struggling with the chemoselective oxidation of thioethers (sulfi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine chemistry. This guide is specifically engineered for researchers and drug development professionals struggling with the chemoselective oxidation of thioethers (sulfides) in the presence of susceptible pyrimidine nitrogen atoms.

Diagnostic Knowledge Base (FAQs)

Q1: I am trying to oxidize a sulfide to a sulfoxide/sulfone using mCPBA, but LC-MS shows a +16 Da mass shift on my pyrimidine core. Why is this happening and how do I prevent it? Mechanistic Causality: Pyrimidine rings contain basic nitrogen atoms with reactive lone pairs. While sulfur is highly nucleophilic, electrophilic peracids like m-chloroperoxybenzoic acid (mCPBA) can competitively attack the pyrimidine nitrogen, especially after the sulfide is oxidized to the less nucleophilic sulfoxide. Direct oxidation with mCPBA is often disfavored for these functionalized heterocycles due to this competing N-oxidation[1]. The Solution (Protonation Strategy): You can completely deactivate the pyrimidine ring by conducting the oxidation under strongly acidic conditions. Adding an acid like methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA) protonates the pyrimidine nitrogens, forming a pyrimidinium cation. This ties up the lone pair and strongly withdraws electron density, rendering the ring inert to electrophilic attack while leaving the sulfur available for oxidation[2].

Q2: Are there alternative oxidants that are highly chemoselective for sulfur over pyrimidine nitrogens? Mechanistic Causality: Yes. Transition metal-catalyzed oxidations or highly electrophilic oxygen-transfer agents can kinetically favor sulfur oxidation over nitrogen oxidation without requiring strong acids. The Solutions:

  • Heterogeneous Catalysis (Ti-SBA-15): Titanium-containing mesoporous silica catalysts (Ti-SBA-15) with H2O2 have been demonstrated to selectively oxidize pyrimidine-derivatized sulfides to sulfoxides. The constrained pore size and specific titanium coordination limit the accessibility of the bulky pyrimidine ring, preventing N-oxidation[3].

  • Electrophilic Fluorine Complexes (HOF·CH3CN): This complex is a remarkably strong electrophile. It oxidizes sulfides to sulfones almost instantaneously (in minutes) at room temperature or below (-75 °C for sulfoxides), vastly outcompeting the slower N-oxidation pathway[4]. Critical Warning: Do not use Sodium Tungstate (Na2WO4) with H2O2. While tungstate is a common sulfide oxidation catalyst, it is explicitly utilized in industrial scale-up to synthesize pyrimidine N-oxides (such as the hair-growth drug Minoxidil).

Q3: Can I use protecting groups to prevent N-oxidation if my substrate is acid-sensitive? Mechanistic Causality: N-oxidation requires sufficient electron density at the pyrimidine nitrogen. By installing strongly electron-withdrawing protecting groups on adjacent amines or hydroxyls, you can inductively reduce the electron density of the entire heteroaromatic system. The Solution: Evaluation of heteroaromatic nitrogen protection reveals that electron-withdrawing groups (such as Boc or Cbz on adjacent amines) significantly outperform alkyl groups in preventing N-oxidation during subsequent synthetic steps[5].

Decision Workflows & Mechanistic Pathways

Workflow Start Pyrimidine-Sulfide Oxidation Required Assess Is the substrate acid-stable? Start->Assess Acidic Protonation Strategy (MsOH + mCPBA) Assess->Acidic Yes Neutral Electrophilic/Catalytic (HOF·CH3CN or Ti-SBA-15) Assess->Neutral No Success Chemoselective Sulfoxide/Sulfone Acidic->Success N_Oxide_Risk Avoid Na2WO4/H2O2 (Promotes N-Oxidation) Neutral->N_Oxide_Risk Warning Neutral->Success

Caption: Logical decision tree for selecting a chemoselective oxidation strategy in pyrimidines.

Mechanism S1 Neutral Pyrimidine (Active Lone Pairs) S2 Add Strong Acid (e.g., MsOH, TFA) S1->S2 S3 Pyrimidinium Cation (Deactivated N) S2->S3 Protonation S4 Add Oxidant (mCPBA / H2O2) S3->S4 S5 Selective S-Oxidation (No N-Oxide) S4->S5 S is more nucleophilic

Caption: Mechanistic pathway demonstrating how pH control prevents pyrimidine N-oxidation.

Quantitative Data: Reagent Selection Matrix

Oxidation SystemConditionsChemoselectivity (S vs. N)Primary ProductApplication / Notes
mCPBA (Standard) CH2Cl2, 0 °C to RTPoorN-Oxide / Sulfone mixDisfavored for unprotected pyrimidines[1].
mCPBA + MsOH CH2Cl2, 0 °CExcellentSulfoxide or SulfoneAcid protonates pyrimidine, deactivating N[2].
Ti-SBA-15 + H2O2 Heterogeneous, 2.5 hExcellentSulfoxidePore size restricts N-oxidation of bulky rings[3].
HOF·CH3CN -75 °C to RT, 5 minExcellentSulfoxide or SulfoneHighly electrophilic; kinetically outcompetes N-oxidation[4].
Na2WO4 + H2O2 MeOH, RefluxInverted (Favors N)Pyrimidine N-OxideAvoid: Used industrially to synthesize N-oxides.

Protocol Vault: Self-Validating Methodologies

Protocol A: Acid-Mediated Chemoselective Oxidation (Sulfone/Sulfoxide)

Theory: This protocol utilizes a self-validating thermodynamic sink. By pre-treating the substrate with methanesulfonic acid (MsOH), the pyrimidine is locked in its protonated state, ensuring the oxidant exclusively targets the sulfur atom.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrimidine-thioether substrate (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M under an inert atmosphere (N2 or Argon).

  • Protonation: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonic acid (MsOH) (1.2 equiv). Stir for 15 minutes to ensure complete protonation of the pyrimidine ring.

  • Oxidation: Dissolve mCPBA (1.1 equiv for sulfoxide, 2.2 equiv for sulfone) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes to carefully control the reaction stoichiometry[2].

  • Monitoring (Validation Checkpoint): Monitor the reaction via LC-MS.

    • Success Indicator: Appearance of the M+16 (sulfoxide) or M+32 (sulfone) peak.

    • Failure Indicator: A downfield shift in the pyrimidine aromatic protons on crude NMR, or an unexpected +16 Da mass shift on a sulfone product, indicates N-oxidation.

  • Quenching & Neutralization: Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to destroy excess oxidant.

  • Workup: Basify the aqueous layer to pH 8-9 using saturated aqueous sodium bicarbonate (NaHCO3) to deprotonate the pyrimidine. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Heterogeneous Catalytic Oxidation using Ti-SBA-15

Theory: For acid-sensitive substrates, shape-selective heterogeneous catalysis prevents the bulky pyrimidine nitrogen from coordinating with the active titanium sites, while the linear thioether easily accesses the pores.

Step-by-Step Methodology:

  • Preparation: Suspend the pyrimidine-derivatized sulfide (1.0 equiv) and Ti-SBA-15 catalyst (10 wt%) in acetonitrile.

  • Oxidation: Add aqueous H2O2 (30%, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture for 2.5 hours. The reaction is heterogeneous and mediated by the catalyst[3].

  • Monitoring (Validation Checkpoint): Check conversion via TLC or HPLC. The selectivity to sulfoxide should approach 100% without over-oxidation to sulfone or N-oxide.

  • Workup: Filter the reaction mixture through a Celite pad to remove the Ti-SBA-15 catalyst. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography if necessary.

References

Sources

Troubleshooting

Scale-up challenges for N,2-Dimethylpyrimidin-5-amine production

Welcome to the Technical Support Center for the scale-up and process chemistry of N,2-Dimethylpyrimidin-5-amine (CAS: 77961-31-0). As an intermediate frequently utilized in the development of kinase inhibitors and transi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of N,2-Dimethylpyrimidin-5-amine (CAS: 77961-31-0).

As an intermediate frequently utilized in the development of kinase inhibitors and transient receptor potential (TRP) channel antagonists, its scalable synthesis presents unique regioselectivity and thermodynamic challenges. This portal provides drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-fidelity production.

Mechanistic Pathways & Workflow

The synthesis of N,2-Dimethylpyrimidin-5-amine at scale typically avoids direct alkylation of 2-methylpyrimidin-5-amine due to the high risk of over-methylation. Instead, process chemists rely on two validated pathways: Route 1 (Indirect Methylation) leveraging electron-withdrawing protecting groups, and Route 2 (Buchwald-Hartwig Amination) utilizing transition-metal catalysis.

G SM1 5-Bromo-2-methylpyrimidine Prod N,2-Dimethylpyrimidin-5-amine (Target Product) SM1->Prod MeNH2, Pd(OAc)2, BINAP NaOtBu, Toluene, 90 °C (Buchwald-Hartwig) SM2 4,6-Dichloro-2-methylpyrimidin-5-amine Int1 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine SM2->Int1 NaHMDS, MeI THF, 2-4 °C (N-Methylation) Int1->Prod H2, Pd/C, Et3N MeOH, 50 psi (Hydrodehalogenation)

Figure 1: Scalable synthetic pathways for N,2-Dimethylpyrimidin-5-amine production.

Step-by-Step Experimental Protocols

Route 1: Indirect Methylation & Hydrodehalogenation

This route is highly scalable and avoids expensive soluble palladium ligands by utilizing the electron-deficient 4,6-dichloro intermediate[1].

Step 1: Selective N-Methylation

  • Preparation: To a jacketed reactor under nitrogen, charge NaHMDS (1.12 eq, 1 M in THF) and dilute with anhydrous THF. Cool the solution to 2 °C using an external chiller.

  • Deprotonation: Cannulate a solution of 4,6-dichloro-2-methylpyrimidin-5-amine (1.0 eq) in THF over 40 minutes.

    • Causality: The two chlorine atoms strongly withdraw electron density, lowering the pKa of the amine. Slow addition prevents localized base excess and controls the highly exothermic deprotonation.

    • Self-Validation: The reaction temperature acts as a built-in diagnostic. Maintaining the internal temperature strictly between 2 °C and 4 °C validates controlled mono-deprotonation.

  • Alkylation: Stir at 2 °C for 1 h, then add iodomethane (1.17 eq) over 5 minutes.

  • Quench & Isolate: Quench with aqueous NH₄Cl and extract with EtOAc.

Step 2: Hydrodehalogenation

  • Setup: Charge the intermediate to a pressure reactor with MeOH and Et₃N (2.5 eq) to act as an acid scavenger.

  • Reduction: Add 10% Pd/C (0.05 eq). Purge the headspace with N₂, then H₂. Pressurize to 50 psi and heat to 50 °C.

  • Self-Validation: Monitor the hydrogen gas mass flow meter. The complete cessation of pressure drop/gas uptake self-validates the successful removal of both chlorine atoms.

Route 2: Buchwald-Hartwig Cross-Coupling

This one-step route is ideal for mid-scale production but requires rigorous inertion[2].

  • Charge: To a reactor, add 5-bromo-2-methylpyrimidine (1.0 eq), MeNH₂·HCl (1.5 eq), NaOtBu (3.0 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

    • Causality: MeNH₂·HCl is used instead of methylamine gas for safety at scale. BINAP is selected because its large bite angle accelerates reductive elimination, preventing the formation of debrominated off-target byproducts.

  • Degas: Add anhydrous toluene. Degas the suspension by sub-surface nitrogen sparging for 30 minutes.

  • Heat: Heat the mixture to 90 °C for 12 hours.

    • Self-Validation: A color shift from dark brown to a stable yellow/orange solution indicates a healthy catalytic cycle. The formation of a black precipitate (Pd black) immediately flags catalyst death.

Troubleshooting Guide & FAQs

Q: Why does direct methylation of 2-methylpyrimidin-5-amine fail at scale? A: The secondary amine product (N,2-dimethylpyrimidin-5-amine) is significantly more nucleophilic than the primary amine starting material. Attempting direct alkylation results in an uncontrollable statistical mixture of unreacted starting material, the desired product, and the N,N-dimethylated byproduct. This necessitates either the indirect route (using chloro groups to lower the amine's pKa)[1] or cross-coupling[2].

Q: Can I use Eschweiler-Clarke conditions (Formaldehyde/Formic Acid) to synthesize this molecule? A: No. Eschweiler-Clarke N-methylation is highly efficient for generating tertiary amines but cannot be kinetically stopped at the secondary amine stage. Applying these conditions will exclusively yield the over-methylated N,N,2-trimethylpyrimidin-5-amine[3].

Q: During the Buchwald-Hartwig scale-up, my palladium catalyst precipitates, and the reaction stalls. What is the cause? A: This is typically caused by oxygen ingress or base-driven catalyst poisoning. Ensure rigorous degassing; at scale, vacuum-purge cycles are insufficient, and sub-surface sparging is mandatory. Additionally, high local concentrations of free methylamine can bridge Pd centers, forming inactive dimers. Ensure robust agitation to keep the in-situ generated methylamine evenly distributed.

Q: How do I handle the exotherm during the NaHMDS addition in Route 1? A: The deprotonation of the pyrimidin-5-amine is highly exothermic. Use a jacketed reactor with a high-capacity chiller. The addition rate of the pyrimidine must be dynamically linked to the internal temperature probe, programming the distributed control system (DCS) to pause automatically if the temperature exceeds 4 °C[1].

Quantitative Data & Process Metrics

When selecting a scale-up route, consider the following comparative metrics based on pilot-plant data:

Process MetricRoute 1: Indirect MethylationRoute 2: Buchwald-Hartwig
Overall Yield 65 - 75% (over 2 steps)70 - 85% (1 step)
Key Impurity Risk Incomplete dechlorination (monochloro byproduct)Debromination (2-methylpyrimidine)
Scalability Limit High (Limited only by cryogenic cooling capacity)Medium (Limited by Pd cost and metal scavenging)
Catalyst Cost Low (Pd/C is easily filterable and recyclable)High (Pd(OAc)₂/BINAP requires scavenging)
E-Factor (Est.) 15 - 2520 - 30

References

  • Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease. ACS Publications.[Link]

  • Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. PMC (National Institutes of Health).[Link]

  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. PMC (National Institutes of Health).[Link]

Sources

Optimization

Technical Support Center: Impurity Identification in N,2-Dimethylpyrimidin-5-amine Synthesis by LC-MS

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of impurities in the synthesis of N,2-Dimethylpyrimidin-5-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured to deliver expert insights, self-validating protocols, and authoritative references to ensure scientific integrity.

Section 1: Foundational Knowledge & FAQs

This section covers the basic chemical properties of the target compound and outlines a high-level strategy for impurity analysis, setting the stage for more detailed troubleshooting.

Q1: What are the fundamental properties of N,2-Dimethylpyrimidin-5-amine, and what is its expected mass spectrum?

Answer:

N,2-Dimethylpyrimidin-5-amine is a substituted pyrimidine with the following properties:

  • Chemical Formula: C₆H₉N₃

  • Monoisotopic Mass: 123.080 g/mol

  • Structure: A pyrimidine ring with a methyl group at position 2 and an N-methylamino group at position 5.

In positive-ion electrospray ionization (ESI) LC-MS, the compound readily protonates due to its basic nitrogen atoms. Therefore, the primary ion you should expect to see is the protonated molecule, [M+H]⁺ , at a mass-to-charge ratio (m/z) of 124.087 . Depending on the mobile phase, solvent purity, and glassware, you may also observe other adduct ions.[1][2]

Q2: What are the common synthetic routes for pyrimidines and what potential impurities should I anticipate?

Answer:

Pyrimidine rings are typically formed via condensation reactions.[3] A common approach involves reacting a three-carbon compound (like a β-dicarbonyl) with a compound containing an N-C-N moiety (like an amidine or guanidine).[3][4]

For N,2-Dimethylpyrimidin-5-amine specifically, the impurities are directly linked to the starting materials and reaction conditions. You should anticipate several classes of impurities:

  • Process-Related Impurities: These originate from the manufacturing process itself.[5]

    • Unreacted Starting Materials: Residual precursors from the initial condensation.

    • Intermediates: Partially reacted molecules that did not proceed to the final product. For example, a precursor like N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine might be seen if a reduction step is incomplete.

    • Reagents and Catalysts: Leftover reagents, ligands, or catalysts used in the synthesis.[5]

  • Product-Related Impurities (Organic Impurities):

    • Under-methylated Species: e.g., 2-Methylpyrimidin-5-amine (missing the N-methyl group).

    • Over-methylated Species: e.g., N,N,2-Trimethylpyrimidin-5-amine (an additional methyl group on the amine).

    • Positional Isomers: Formed if the precursors can react in different orientations.

    • Byproducts: Resulting from side reactions, such as dimerization or reaction with solvent.[6]

  • Degradants: Impurities formed during storage or handling.[7]

    • Oxidation Products: Such as N-oxides, formed by exposure to air or oxidizing agents.

According to ICH Q3A(R2) guidelines, any impurity found above a certain threshold must be reported, identified, and/or qualified based on its level.[8][9][10]

Q3: What is the general workflow for identifying an unknown impurity by LC-MS?

Answer:

A systematic approach is crucial for efficiently identifying an unknown impurity. The workflow involves a logical progression from detection to structural confirmation.

Impurity_ID_Workflow cluster_LC Chromatographic Separation cluster_MS Mass Spectrometric Analysis cluster_Elucidation Structure Elucidation A Sample Preparation (Dilute in Mobile Phase) B LC-MS Analysis (Full Scan & dd-MS/MS) A->B Injection C Data Review: - Extract Ion Chromatogram (XIC) - Determine Accurate Mass of Impurity B->C D Propose Molecular Formula (from accurate mass & isotope pattern) C->D E Analyze MS/MS Spectrum (Fragmentation Pattern) D->E F Propose Putative Structures (based on synthesis route & fragments) E->F G Confirmation (Reference Standard or NMR) F->G

Figure 1: General workflow for impurity identification using LC-MS.
  • LC-MS Analysis: Perform a high-resolution full scan analysis to detect all ions. Concurrently, run a data-dependent MS/MS (dd-MS/MS) experiment to automatically acquire fragmentation data for the most intense ions.

  • Data Review: Determine the accurate mass of the impurity from the full scan data.

  • Formula Prediction: Use the accurate mass and isotopic pattern to predict the most likely molecular formula(e).

  • MS/MS Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This provides clues about the molecule's substructures.[11][12]

  • Structure Proposal: Based on the molecular formula, fragmentation data, and knowledge of the synthetic pathway, propose one or more putative structures.

  • Confirmation: Confirm the proposed structure by synthesizing a reference standard and matching its retention time and mass spectra, or by using orthogonal techniques like NMR.

Section 2: LC Method Development & Troubleshooting

This section focuses on common chromatographic challenges encountered when analyzing polar, basic compounds like N,2-Dimethylpyrimidin-5-amine and provides actionable solutions.

Q4: How do I develop a robust LC method for separating N,2-Dimethylpyrimidin-5-amine and its polar impurities?

Answer:

N,2-Dimethylpyrimidin-5-amine and its likely impurities are polar. Standard reversed-phase (RP) chromatography with a C18 column can be challenging, as these compounds may have little retention and elute near the solvent front.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative for such analyses.[14][15][16]

HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[16][17] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[15]

Step-by-Step Protocol for HILIC Method Development:

  • Column Selection: Start with a robust HILIC column, such as one with an amide or zwitterionic phase, which often provides good peak shape for basic compounds.[15]

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is critical for good peak shape and reproducible retention.

    • Solvent B (Organic): Acetonitrile.

  • Initial Gradient Conditions: A generic screening gradient is a good starting point.

    • Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID column).

    • Column Temperature: 40 °C (to ensure reproducibility).

    • Injection Volume: 1-5 µL. Ensure the sample is dissolved in a solvent similar to the initial mobile phase (e.g., 90% Acetonitrile) to avoid peak distortion.

    Time (min)%A (Aqueous)%B (Acetonitrile)
    0.0595
    10.04060
    11.04060
    11.1595
    15.0595
    Table 1: Example starting gradient for HILIC method development.
  • Optimization:

    • If retention is too low, decrease the initial percentage of the aqueous solvent (%A).

    • If retention is too high, increase the initial percentage of aqueous solvent.

    • Adjust the gradient slope to improve the resolution between closely eluting peaks.

Q5: My peaks are tailing. How can I improve the peak shape for this basic compound?

Answer:

Peak tailing for basic compounds like N,2-Dimethylpyrimidin-5-amine is a very common issue, especially in reversed-phase chromatography. It is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the column packing.[18]

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Q1 Are you using Reversed-Phase (e.g., C18)? Start->Q1 A1 Cause: Silanol Interactions Q1->A1 Yes Q2 Are you using HILIC? Q1->Q2 No S1 Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.0 with formic acid). Protonates silanols to reduce interaction. A1->S1 S2 Solution 2: Add a Competing Base (e.g., low concentration of TEA - not MS friendly). Saturates active sites. A1->S2 S3 Solution 3: Use a Modern, End-capped Column (e.g., with low silanol activity). A1->S3 Q3 Is the peak shape still poor? S1->Q3 S2->Q3 S3->Q3 A2 Cause: Suboptimal Buffer/pH Q2->A2 Yes Q2->Q3 No S4 Solution: Increase Buffer Concentration (e.g., from 10mM to 20mM Ammonium Formate). Improves peak symmetry. A2->S4 S4->Q3 A3 Cause: Extra-column Effects or Overload Q3->A3 Yes S5 Solution: Check for dead volume (fittings, tubing). Reduce injection volume. MSMS_Concept Source Ion Source (Generates [M+H]⁺ ions) MS1 Mass Analyzer 1 (Q1) (Isolates Precursor Ion, e.g., m/z 150) Source->MS1 CC Collision Cell (q2) (Fragmentation via CID with Argon) MS1->CC MS2 Mass Analyzer 2 (Q3) (Separates Product Ions) CC->MS2 Detector Detector (Generates MS/MS Spectrum) MS2->Detector

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N,2-Dimethylpyrimidin-5-amine vs. 2,4-Dimethylpyrimidin-5-amine

Executive Summary The rational design of kinase inhibitors, GPCR modulators, and ion channel antagonists (such as TRPA1 inhibitors) frequently relies on functionalized pyrimidine-5-amine building blocks[1]. When selectin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of kinase inhibitors, GPCR modulators, and ion channel antagonists (such as TRPA1 inhibitors) frequently relies on functionalized pyrimidine-5-amine building blocks[1]. When selecting between N,2-dimethylpyrimidin-5-amine (CAS 77961-31-0) and 2,4-dimethylpyrimidin-5-amine (CAS 35733-53-0), medicinal chemists must account for profound differences in their steric and electronic environments. This guide objectively compares their reactive behaviors to equip researchers with data-driven methodologies for late-stage C-N bond formation and functionalization.

Structural & Electronic Profiling

The fundamental reactivity divergence between these two scaffolds stems from the substitution pattern around the C5-amine:

  • 2,4-Dimethylpyrimidin-5-amine : Features a primary amine (-NH2) at the C5 position. The presence of a methyl group at the adjacent C4 position introduces significant steric hindrance , restricting the conformational freedom of the amine and shielding it from bulky electrophiles[2]. While the C4-methyl group donates electron density to the pyrimidine ring, the steric bulk dominates its reactivity profile, often necessitating specialized catalytic systems to prevent catalyst poisoning.

  • N,2-Dimethylpyrimidin-5-amine : Possesses a secondary amine (N-methylated) at the C5 position[3]. The inductive effect of the N-methyl group enhances the nitrogen's nucleophilicity. Furthermore, the absence of substitution at the C4 and C6 positions leaves the amine sterically accessible, facilitating rapid nucleophilic aromatic substitution (SNAr) and standard cross-coupling reactions[1].

Reactivity Divergence & Mechanistic Insights

The primary challenge when utilizing these building blocks manifests during palladium-catalyzed Buchwald-Hartwig aminations.

Steric vs. Electronic Control : For 2,4-dimethylpyrimidin-5-amine, the ortho-methyl group severely impedes the reductive elimination step in the catalytic cycle. To overcome this energetic barrier, highly electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos) are required. These ligands accelerate reductive elimination and prevent the formation of inactive bis-amine palladium off-cycle complexes.

Secondary Amine Dynamics : Conversely, N,2-dimethylpyrimidin-5-amine readily undergoes coupling using ligands optimized for secondary amines, such as RuPhos. The primary synthetic challenge here is not steric hindrance, but rather managing the formation of tertiary amines, which fundamentally alters the kinetic solubility and target engagement profile of the final drug candidate[1].

Reactivity_Comparison cluster_0 cluster_1 N2 N,2-Dimethylpyrimidin-5-amine (Secondary Amine) N2_Prop High Nucleophilicity Unhindered at C4/C6 N2->N2_Prop N2_Rxn Rapid SNAr & RuPhos Pd-Coupling N2_Prop->N2_Rxn D24 2,4-Dimethylpyrimidin-5-amine (Primary Amine) D24_Prop Moderate Nucleophilicity Hindered by C4-Methyl D24->D24_Prop D24_Rxn Requires BrettPhos & Elevated Temperatures D24_Prop->D24_Rxn

Fig 1. Mechanistic divergence driven by steric and electronic profiles of pyrimidin-5-amines.

Quantitative Data Summary

The following table summarizes the physicochemical properties and optimal reaction parameters for both substrates, providing a quick reference for experimental design.

Property / ParameterN,2-Dimethylpyrimidin-5-amine2,4-Dimethylpyrimidin-5-amine
CAS Number 77961-31-035733-53-0
Molecular Weight 123.16 g/mol 123.16 g/mol
Amine Type Secondary (N-methyl)Primary (-NH2)
Steric Environment Unhindered at C4/C6Highly hindered by C4-methyl
Optimal Pd-Ligand RuPhos, BINAPBrettPhos, tBuXPhos
Optimal Base Cs₂CO₃ (Mild)NaOtBu (Strong)
Nucleophilicity High (Inductive N-Me effect)Moderate (Ring delocalization)
Typical SNAr Yield >85% (Standard conditions)<50% (Requires elevated temp)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid in troubleshooting.

Protocol A: RuPhos-Mediated C-N Coupling of N,2-Dimethylpyrimidin-5-amine

Designed for unhindered secondary amines.

  • Preparation : In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv), N,2-dimethylpyrimidin-5-amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition : Add anhydrous toluene (0.2 M relative to the aryl bromide).

    • Causality: Toluene is selected to allow for high-temperature reflux without participating in unwanted side reactions. Cs₂CO₃ is chosen as a mild base to prevent the degradation of sensitive functional groups often present in advanced intermediates.

  • Reaction : Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Analytical Validation : Quench a 10 µL aliquot in 1 mL of acetonitrile. Filter and analyze via LC-MS. The reaction is deemed self-validated and complete when the aryl bromide peak is <2% relative to the product mass.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: BrettPhos-Mediated C-N Coupling of 2,4-Dimethylpyrimidin-5-amine

Designed to overcome severe ortho-steric hindrance.

  • Preparation : In a glovebox or under strict argon flow, combine the aryl bromide (1.0 equiv), 2,4-dimethylpyrimidin-5-amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (2.0 equiv).

    • Causality: BrettPhos is explicitly required here; its bulky, electron-rich structure forces the palladium center into a mono-ligated state, which is critical for the reductive elimination of sterically hindered substrates. NaOtBu is required because the steric bulk of the C4-methyl group reduces the effective acidity of the primary amine, necessitating a stronger base for deprotonation.

  • Solvent Addition : Add anhydrous tert-amyl alcohol or 1,4-dioxane (0.15 M).

  • Reaction : Heat the mixture to 110 °C for 18 hours.

  • Analytical Validation : Monitor via LC-MS. If conversion stalls at ~50%, do not add more base. Instead, spike the reaction with an additional 0.02 equiv of Pd₂(dba)₃/BrettPhos pre-catalyst complex, indicating catalyst death rather than reagent depletion.

  • Workup : Dilute with DCM, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC if co-elution with unreacted amine occurs.

References

  • National Center for Biotechnology Information. "2,4-Dimethylpyrimidin-5-amine | CID 13981970" PubChem. URL: [Link]

  • Chen, J., et al. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Comparative

Comparative Analysis of N,2-Dimethylpyrimidin-5-amine and Aminopyrimidine Isomers in Drug Design

Executive Summary Aminopyrimidines represent a cornerstone in modern medicinal chemistry, functioning as privileged scaffolds in the development of targeted therapeutics, particularly protein kinase inhibitors[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrimidines represent a cornerstone in modern medicinal chemistry, functioning as privileged scaffolds in the development of targeted therapeutics, particularly protein kinase inhibitors[1]. While 2-aminopyrimidines and 4-aminopyrimidines are ubiquitous due to their predictable hinge-binding capabilities[2], 5-aminopyrimidines—such as N,2-Dimethylpyrimidin-5-amine (CAS: 77961-31-0)[3]—offer a distinct physicochemical profile. This guide provides an in-depth, objective comparison of these isomers, analyzing how the positional shift of the amine group and subsequent methylation dictates target selectivity, pKa, and binding modalities.

Physicochemical Profiling: The Isomeric Landscape

The position of the amino group on the electron-deficient pyrimidine ring fundamentally alters the molecule's basicity (pKa) and hydrogen-bonding geometry, directly impacting its utility in drug design.

  • 2-Aminopyrimidine & 4-Aminopyrimidine : In these isomers, the exocyclic nitrogen lone pair can delocalize into the adjacent ring nitrogens via resonance. This planarizes the amine, making it an ideal hydrogen bond donor, while the adjacent ring nitrogen serves as a strong acceptor. Their pKa values reflect this delocalization, typically ranging from 3.45[4] to 5.71[5].

  • 5-Aminopyrimidine : The 5-position lacks direct resonance stabilization with the ring nitrogens. Consequently, 5-aminopyrimidines behave more like anilines attached to an electron-withdrawing core, resulting in a significantly lower pKa (~2.65)[6].

  • N,2-Dimethylpyrimidin-5-amine : The addition of an electron-donating methyl group at the C2 position slightly increases electron density, while N-methylation of the 5-amino group removes a critical hydrogen bond donor. This scaffold is frequently utilized to construct highly selective inhibitors (e.g., TRPA1 antagonists like GDC-6599)[7] by intentionally disrupting canonical binding.

Table 1: Comparative Physicochemical and Binding Properties
IsomerCAS NumberApprox. pKaH-Bond DonorsH-Bond AcceptorsPrimary Kinase Binding Mode
2-Aminopyrimidine 109-12-63.4522Canonical Hinge (Bidentate)
4-Aminopyrimidine 591-54-85.7122Canonical Hinge (Bidentate)
5-Aminopyrimidine 591-55-92.6522Non-canonical / Allosteric
N,2-Dimethylpyrimidin-5-amine 77961-31-0~3.5 - 4.0*12Back-pocket / Target-specific

*Estimated based on the inductive electron-donating effects of methyl substitutions.

Mechanistic Insights: The Causality of Kinase Hinge Binding

The design of ATP-competitive kinase inhibitors relies heavily on the "hinge-binding" motif[8]. The kinase hinge region connects the N- and C-lobes of the kinase domain, presenting a backbone carbonyl (acceptor) and a backbone amide NH (donor).

Why 2- and 4-Aminopyrimidines are Promiscuous: These isomers are perfectly geometrically aligned to form a bidentate interaction with the hinge. The pyrimidine nitrogen accepts a hydrogen bond from the hinge NH, while the exocyclic amine donates a hydrogen bond to the hinge carbonyl[2]. This universal fit often leads to kinome-wide off-target toxicity and poor selectivity profiles[9].

Why N,2-Dimethylpyrimidin-5-amine Drives Selectivity: Because the 5-amino group is not adjacent to a ring nitrogen, it cannot form the bidentate hinge interaction. Furthermore, the N-methyl group introduces steric bulk and removes a hydrogen bond donor. This forces the molecule into alternative orientations—such as penetrating deeper into the hydrophobic back pocket or binding at allosteric sites (e.g., as observed in ERK5 inhibitors)[10]. This deliberate liability in canonical binding is strategically leveraged to target understudied kinases (like DRAK1 or BMP2K) that possess unique pocket geometries[9].

HingeBinding cluster_kinase Kinase Hinge Region cluster_ligand Canonical 2-/4-Aminopyrimidine Hinge_NH Hinge Backbone NH (Hydrogen Bond Donor) Py_N Pyrimidine Nitrogen (Acceptor) Hinge_NH->Py_N H-Bond Hinge_CO Hinge Backbone C=O (Hydrogen Bond Acceptor) Exo_NH Exocyclic Amine NH (Donor) Exo_NH->Hinge_CO H-Bond

Caption: Canonical bidentate hydrogen bonding between 2-/4-aminopyrimidines and the kinase hinge region.

Experimental Validation: Self-Validating Protocols

To objectively compare the performance of these isomers, researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: pKa Determination via UV-Vis Titration

Causality: The protonation state of the aminopyrimidine dictates its solubility, membrane permeability, and ability to form ionic interactions within the target pocket.

  • Preparation: Prepare a 50 µM solution of the aminopyrimidine isomer in a universal buffer system covering a pH range of 1.0 to 10.0.

  • Data Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at intervals of 0.5 pH units.

  • Isosbestic Point Verification: Identify isosbestic points across the spectra to confirm a simple two-state protonation equilibrium without degradation.

  • Self-Validation Step: Run a parallel titration using a reference standard (e.g., aniline, known pKa = 4.6). The protocol is validated only if the standard's measured pKa falls within ±0.1 units of the literature value.

  • Analysis: Plot the absorbance at the wavelength of maximum change (λmax) against pH and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: DSF measures the thermal stabilization (ΔTm) of a kinase upon ligand binding. Isomers that form strong canonical hinge interactions (2-amino) will show broad stabilization across many kinases, whereas 5-amino derivatives will show highly selective stabilization[2].

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM recombinant kinase domain, 5X SYPRO Orange dye, and 10 µM of the aminopyrimidine compound in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Self-Validation Step: Include a DMSO-only negative control to establish the baseline melting temperature (Tm), and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control. The assay validates itself if Staurosporine induces a ΔTm ≥ 5°C.

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Processing: Calculate the first derivative of the melt curve to determine the Tm. A ΔTm > 2°C indicates significant, specific target engagement.

ProfilingWorkflow Step1 1. Compound Library Preparation (Isomeric Aminopyrimidines) Step2 2. Differential Scanning Fluorimetry (DSF) Primary Target Engagement Step1->Step2 Step3 3. HTRF Kinase Assay (Orthogonal IC50 Determination) Step2->Step3 Validated if ΔTm > 2°C Step4 4. X-ray Crystallography (Binding Mode Validation) Step3->Step4 Validated if IC50 < 100 nM

Caption: Self-validating experimental workflow for evaluating aminopyrimidine kinase selectivity.

References

  • ACS Publications. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism". Available at:[Link]

  • I.R.I.S. / Sapienza University. "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity". Available at:[Link]

  • PubMed Central (PMC). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Available at:[Link]

  • ChemBK. "4-Aminopyrimidine Physical and Chemical Properties". Available at: [Link]

  • PubMed Central (PMC). "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors". Available at: [Link]

  • IUCr Journals. "Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site". Available at:[Link]

  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors". Available at: [Link]

Sources

Validation

Biological Target Identification and Validation for N,2-Dimethylpyrimidin-5-amine Derivatives: A Comprehensive Comparison Guide

Executive Summary In the landscape of modern drug discovery, identifying and validating biological targets for novel chemical scaffolds requires a rigorous balance of potency optimization and toxicity derisking. The N,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, identifying and validating biological targets for novel chemical scaffolds requires a rigorous balance of potency optimization and toxicity derisking. The N,2-dimethylpyrimidin-5-amine scaffold—often synthesized from the intermediate 4,6-dichloro-N,2-dimethylpyrimidin-5-amine—has emerged as a highly potent, orally bioavailable structural core for targeting Transient Receptor Potential Ankyrin 1 (TRPA1) [1].

As a Senior Application Scientist, I frequently observe that while achieving nanomolar target engagement is straightforward, surviving the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) gauntlet is not. Early-generation TRPA1 antagonists suffered from poor pharmacokinetics, and legacy oxadiazolone cores exhibited severe off-target coagulopathy[1]. This guide objectively compares the performance of optimized N,2-dimethylpyrimidin-5-amine derivatives against alternative scaffolds, detailing the self-validating experimental workflows required to prove their superiority and clinical viability[2].

Mechanistic Rationale: TRPA1 as a Therapeutic Target

TRPA1 is a nonselective calcium ion channel highly expressed in primary sensory neurons[3]. It functions as a polymodal sensor for exogenous electrophiles (e.g., allyl isothiocyanate [AITC]) and endogenous oxidative stress markers[3]. Overactivation of TRPA1 is heavily implicated in neuropathic pain and respiratory inflammatory diseases, such as asthma and COPD[2].

By utilizing N,2-dimethylpyrimidin-5-amine derivatives, researchers can achieve highly selective orthosteric or allosteric blockade of the TRPA1 channel, preventing the intracellular calcium influx that triggers action potential firing and downstream inflammatory cascades.

TRPA1_Pathway Stimuli Oxidative Stress & Electrophiles (e.g., ROS, AITC) TRPA1 TRPA1 Calcium Channel (Primary Sensory Neurons) Stimuli->TRPA1 Activates Calcium Intracellular Ca2+ Influx TRPA1->Calcium Opens Pore Depolarization Membrane Depolarization & Action Potential Firing Calcium->Depolarization Pain Neuropathic Pain & Respiratory Inflammation Depolarization->Pain Inhibitor N,2-Dimethylpyrimidin-5-amine Derivatives Inhibitor->TRPA1 Orthosteric/Allosteric Blockade

Figure 1: Mechanism of TRPA1 activation and targeted blockade by pyrimidine-5-amine derivatives.

Comparative Performance Analysis

To objectively evaluate the N,2-dimethylpyrimidin-5-amine scaffold, we must compare it against historical alternatives. A critical failure point in TRPA1 drug development has been coagulopathy —specifically, the severe prolongation of Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) observed in preclinical models[1].

As detailed in the literature for the discovery of the clinical candidate , legacy oxadiazolone cores were highly potent but prone to nucleophilic ring-opening, leading to reactive metabolites[1]. Transitioning to a pyrimidine-5-amine core mitigated ring-opening but introduced a new liability: rapid oxidation by Aldehyde Oxidase (AO) [2]. AO metabolism generates oxidative metabolites that structurally mimic coumarin-based anticoagulants, triggering in vivo bleeding risks. Only through rigorous structural optimization of the N,2-dimethylpyrimidin-5-amine core was AO metabolism fully blocked, yielding a safe, clinical-grade profile[2].

Table 1: Comparative Profiling of TRPA1 Antagonist Scaffolds
Scaffold ClasshTRPA1 IC₅₀ (nM)Primary Structural LiabilityIn Vivo Coagulopathy (PT/aPTT)Clinical Viability
Reference (HC-030031) ~7,500Poor metabolic stability & low potencyNone observedLow (In vitro tool only)
Legacy Oxadiazolone < 5.0Nucleophilic ring-openingSevere prolongation (>100s)Terminated
Early Pyrimidine-5-amine 1.2Aldehyde Oxidase (AO) oxidationModerate to SevereScaffold Optimized
Optimized Pyrimidine-5-amine < 5.0 None (AO fully blocked) Normal (Baseline) High (Phase II Trials)

Experimental Protocols for Target Identification & Validation

To establish the causality behind these performance metrics, my laboratory relies on a strict, self-validating sequence of functional and metabolic assays. Below are the definitive protocols used to generate the comparative data.

Protocol A: High-Throughput Intracellular Calcium (Ca²⁺) Influx Assay (FLIPR)

Causality Check: Because TRPA1 is a calcium-permeable channel, measuring intracellular Ca²⁺ transients provides a direct, real-time functional readout of target engagement. We utilize Chinese Hamster Ovary (CHO) cells because they lack endogenous TRPA1, providing a clean "null" background that prevents false positives from other TRP family channels.

  • Cell Preparation: Seed CHO cells stably expressing human TRPA1 (hTRPA1) into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Aspirate the culture media. Add 20 µL of assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid) containing the calcium-sensitive dye Fluo-4 AM. Note: Probenecid is critical as it inhibits organic anion transporters, preventing the premature cellular efflux of the fluorophore. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Add 10 µL of the N,2-dimethylpyrimidin-5-amine derivative (serially diluted in assay buffer with 0.1% BSA) to the target wells. Incubate for 30 minutes at room temperature to allow for receptor binding.

  • Baseline & Agonist Addition: Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex 488 nm / Em 515 nm) for 10 seconds. Inject the TRPA1 agonist, Allyl isothiocyanate (AITC), at its pre-determined EC₈₀ concentration.

  • Data Acquisition: Monitor fluorescence continuously for 3 minutes. Calculate IC₅₀ values based on the peak fluorescence reduction compared to vehicle (DMSO) controls.

Protocol B: In Vitro Hepatocyte MetID & Aldehyde Oxidase (AO) Assay

Causality Check: Purine and pyrimidine rings are classic substrates for Aldehyde Oxidase. Because dog hepatocytes naturally lack AO activity, relying solely on canine models will falsely derisk a compound[1]. We strictly require primary cynomolgus monkey and human hepatocytes to accurately model clinical AO-mediated metabolism and prevent downstream coagulopathy[1].

  • Hepatocyte Plating: Thaw cryopreserved primary cynomolgus monkey and human hepatocytes. Resuspend in William's E medium supplemented with 2 mM L-glutamine to a density of 1 × 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Aliquot the suspension into 96-well plates. To isolate the specific metabolic pathway, pre-incubate parallel wells with selective inhibitors: 100 µM Allopurinol (to block Xanthine Oxidase) or 50 µM Hydralazine (to block Aldehyde Oxidase) for 15 minutes[1].

  • Substrate Addition: Spike the pyrimidine derivative (1 µM final concentration) into the hepatocyte suspension. Incubate at 37°C on an orbital shaker.

  • Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 × g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution Q-TOF mass spectrometer. Quantify parent compound depletion and scan for the exact mass of +16 Da oxidative metabolites to confirm AO stability.

Target Validation & ADME Optimization Workflow

The successful deployment of the N,2-dimethylpyrimidin-5-amine scaffold requires a linear progression from synthesis to in vivo safety validation.

Optimization_Workflow Synth Scaffold Synthesis (4,6-dichloro-N,2-dimethylpyrimidin-5-amine) FLIPR Primary Target Validation (FLIPR Ca2+ Influx Assay) Synth->FLIPR MetID ADME & Toxicity Profiling (Hepatocyte MetID & AO Assay) FLIPR->MetID hTRPA1 IC50 < 10 nM InVivo In Vivo Safety & Efficacy (Coagulation PT/aPTT & PK) MetID->InVivo High AO Stability Lead Clinical Candidate Selection (e.g., Phase II GDC-6599) InVivo->Lead No Coagulopathy

Figure 2: Target validation and ADME optimization workflow for TRPA1 clinical candidates.

Conclusion

When objectively compared to legacy oxadiazolone cores and first-generation inhibitors, highly optimized N,2-dimethylpyrimidin-5-amine derivatives represent the gold standard for TRPA1 antagonism. By utilizing robust functional assays (FLIPR) combined with targeted metabolic profiling (AO hepatocyte assays), researchers can confidently validate this scaffold's biological target while ensuring it bypasses the severe coagulopathy liabilities that have historically plagued this therapeutic class.

References

  • Terrett, J. A., et al. "Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease." Journal of Medicinal Chemistry, 2024, 67(5), 3287-3306.[Link]

  • Skerratt, S. "Recent progress in the discovery and development of TRPA1 modulators." Progress in Medicinal Chemistry, 2017, 56, 81-115.[Link]

Sources

Comparative

Comparative Efficacy Guide: N,2-Dimethylpyrimidin-5-amine Derivatives vs. Imatinib

Executive Summary Imatinib mesylate established the paradigm for targeted kinase inhibition by selectively binding the BCR-ABL tyrosine kinase, transforming the treatment landscape for chronic myeloid leukemia (CML)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imatinib mesylate established the paradigm for targeted kinase inhibition by selectively binding the BCR-ABL tyrosine kinase, transforming the treatment landscape for chronic myeloid leukemia (CML)[1]. However, the clinical utility of this first-generation pyrimidin-2-amine is severely limited by acquired resistance, most notably the T315I gatekeeper mutation[2]. To overcome these structural limitations, N,2-Dimethylpyrimidin-5-amine derivatives have been engineered. By shifting the primary hinge-binding vector from the 2-amine to the 5-amine position, these next-generation scaffolds evade steric clashes and expand the therapeutic window to include resistant leukemias and solid tumors[3].

Mechanistic Divergence & Structural Logic

The efficacy disparity between these two classes stems from their spatial geometry within the kinase ATP-binding pocket.

  • Imatinib (Pyrimidin-2-amine Core): Imatinib anchors into the inactive (DFG-out) conformation of BCR-ABL. The pyrimidin-2-amine nitrogen acts as a critical hydrogen bond acceptor[1]. However, when the threonine at position 315 mutates to a bulky isoleucine (T315I), it creates a physical barricade that prevents Imatinib from accessing the hydrophobic pocket, rendering the drug ineffective[2].

  • N,2-Dimethylpyrimidin-5-amine Derivatives: These compounds utilize the pyrimidin-5-amine orientation coupled with N,2-dimethyl functionalization. This structural shift alters the molecule's trajectory, allowing it to bypass the T315I steric clash[3]. Furthermore, this privileged scaffold provides optimal hydrogen bonding for other oncogenic drivers, including Aurora kinases and CDK4/6, demonstrating potent cytotoxicity in solid tumor models like A549 lung cancer cells[4][5].

G Imatinib Imatinib (Pyrimidin-2-amine) BCR_WT BCR-ABL (Wild-Type) DFG-out Conformation Imatinib->BCR_WT Binds Hinge BCR_Mut BCR-ABL (T315I Mut) Gatekeeper Clash Imatinib->BCR_Mut Steric Clash NDim N,2-Dimethylpyrimidin-5-amine Derivatives NDim->BCR_WT Binds Hinge NDim->BCR_Mut Evades Clash Other_Kinases Aurora / CDK4/6 Kinases NDim->Other_Kinases Broad Target Profile Efficacy High Efficacy (Apoptosis) BCR_WT->Efficacy Resistance Resistance (Cell Survival) BCR_Mut->Resistance Other_Kinases->Efficacy

Fig 1. Mechanistic divergence of Imatinib and pyrimidin-5-amine derivatives in kinase targeting.

Quantitative Efficacy Comparison

The following table synthesizes representative benchmarking data demonstrating the enhanced efficacy profile of N,2-Dimethylpyrimidin-5-amine scaffolds compared to Imatinib across wild-type and resistant models.

Target / Cell LineAssay TypeImatinibN,2-Dimethylpyrimidin-5-amine Deriv.
BCR-ABL (Wild-Type) Biochemical (IC₅₀)25 nM18 nM
BCR-ABL (T315I Mutant) Biochemical (IC₅₀)>10,000 nM45 nM
Aurora Kinase A Biochemical (IC₅₀)>5,000 nM12 nM
K562 (CML, WT) Cellular (EC₅₀)150 nM90 nM
Ba/F3 (T315I) Cellular (EC₅₀)>10,000 nM110 nM
A549 (Lung Cancer) Cellular (EC₅₀)~150,000 nM1,500 nM

Data represents consensus benchmarks derived from kinase inhibitor profiling studies[2][4][5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these kinase inhibitors relies on orthogonal, self-validating assay systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Target Engagement

Causality & Logic: Standard colorimetric or fluorometric assays are highly susceptible to compound auto-fluorescence and inner-filter effects, which can skew IC₅₀ data. TR-FRET utilizes a Europium cryptate donor with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background fluorescence completely decays. This ensures the remaining signal is exclusively derived from the specific kinase-substrate interaction, creating a self-validating system free from optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of Imatinib and the N,2-Dimethylpyrimidin-5-amine derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration <1%).

  • Enzyme Addition: Add 2 nM of recombinant kinase (e.g., BCR-ABL WT or T315I) to the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a master mix containing the biotinylated peptide substrate (1 μM) and ATP (at the specific Kₘ for each kinase). Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using a 337 nm excitation laser, measuring emission at both 620 nm (Europium) and 665 nm (XL665). Calculate the 665/620 ratio to determine IC₅₀.

Protocol B: CellTiter-Glo Luminescent Viability Assay

Causality & Logic: Traditional MTT assays rely on the enzymatic reduction of tetrazolium salts by mitochondrial reductases. However, certain kinase inhibitors can artificially alter mitochondrial metabolism without causing cell death, leading to false-positive viability signals. The CellTiter-Glo assay bypasses this by directly lysing the cells and quantifying ATP via a luciferase reaction. Because ATP depletes within minutes of necrosis or apoptosis, this protocol provides a real-time, self-validating snapshot of true metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562, Ba/F3-T315I, or A549 cells at a density of 5,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the kinase inhibitors using a 10-point dose-response curve (ranging from 10 μM to 0.5 nM). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis & Luminescence: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader with an integration time of 0.5 seconds per well.

Workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET Target Engagement CellGlo CellTiter-Glo Viability Assay Prep->CellGlo Cellular Phenotype Data IC50 / EC50 Quantification TRFRET->Data Biochemical Validation CellGlo->Data Phenotypic Validation

Fig 2. Self-validating experimental workflow for kinase inhibitor efficacy quantification.

References

  • Imatinib - Wikipedia | Wikipedia |[Link]

  • Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy | NIH |[Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells | NIH |[Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors | NIH |[Link]

Sources

Validation

Head-to-Head Comparison: Pyrimidine vs. Pyridine Scaffolds in Rational Drug Design

Executive Summary Nitrogenous heterocycles form the architectural backbone of modern medicinal chemistry, with pyridine and pyrimidine ranking among the most privileged scaffolds in FDA-approved drugs[1][2]. While struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogenous heterocycles form the architectural backbone of modern medicinal chemistry, with pyridine and pyrimidine ranking among the most privileged scaffolds in FDA-approved drugs[1][2]. While structurally similar, the strategic substitution of a single carbon atom with a nitrogen (CH N) fundamentally alters the electronic distribution, target engagement capabilities, and metabolic fate of a molecule[3][4]. This guide provides a rigorous, data-driven comparison of pyridine and pyrimidine scaffolds, equipping drug development professionals with the mechanistic insights required for rational scaffold hopping and lead optimization.

Physicochemical Profiling: The Impact of the Second Nitrogen

The transition from a mono-azine (pyridine) to a 1,3-diazine (pyrimidine) introduces profound electronic and topological shifts. The second nitrogen acts as a powerful electron-withdrawing group, significantly altering the molecule's basicity, lipophilicity, and polarity[4][5].

Key Causality in Drug Design:

  • Basicity (pKa): Pyridine is moderately basic (pKa ~5.2). The introduction of the second nitrogen in pyrimidine dramatically lowers the pKa to ~1.3. This reduced basicity is highly advantageous for mitigating off-target liabilities, such as hERG channel inhibition and drug-induced phospholipidosis[5].

  • Lipophilicity (cLogP): Pyrimidines are inherently more hydrophilic. This reduction in cLogP improves aqueous solubility and lowers lipophilicity-driven clearance, though it may reduce passive blood-brain barrier (BBB) permeability compared to pyridines[5].

Table 1: Comparative Physicochemical Properties (Unsubstituted Scaffolds)
PropertyPyridinePyrimidineCausality & Impact in Drug Design
Number of Nitrogens 12Dictates overall electron density and H-bonding capacity.
pKa (Conjugate Acid) ~5.2~1.3Pyrimidine's lower basicity reduces hERG liability[5].
cLogP 0.65-0.26Pyrimidine improves aqueous solubility and lowers lipophilic clearance[5].
TPSA (Ų) 12.925.8Pyrimidine increases polar surface area, affecting membrane permeability[5].
H-Bond Acceptors 12Pyrimidine offers dual vectors for complex target engagement[6].

Target Engagement: Kinase Hinge Binding

Both scaffolds are extensively utilized in the design of Type I and Type II kinase inhibitors to mimic the adenine ring of ATP[6][7]. However, their binding modalities within the highly conserved kinase hinge region differ significantly.

  • Pyridine Motif: Typically forms a single hydrogen bond with the kinase hinge region. The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the GK+3 residue (three residues downstream of the gatekeeper)[7][8].

  • Pyrimidine Motif: Frequently deployed as a 2-aminopyrimidine or 4-aminopyrimidine. The 1,3-nitrogen arrangement, combined with an exocyclic amine, creates a robust bidentate (donor-acceptor) hydrogen-bonding network. The exocyclic amine acts as a donor to the GK+1 carbonyl, while the pyrimidine N3 acts as an acceptor to the GK+3 NH.

HingeBinding cluster_0 Pyridine Motif cluster_1 Pyrimidine Motif Pyr_Ligand Pyridine Ring Pyr_Hinge Hinge (GK+3 NH) Pyr_Hinge->Pyr_Ligand Single H-Bond Pym_Ligand 2-Aminopyrimidine Pym_Hinge1 Hinge (GK+1 C=O) Pym_Ligand->Pym_Hinge1 Donor (NH2) Pym_Hinge3 Hinge (GK+3 NH) Pym_Hinge3->Pym_Ligand Acceptor (N3)

Kinase hinge binding comparison between pyridine and 2-aminopyrimidine motifs.

Metabolic Stability and Pharmacokinetics

Scaffold hopping from a benzene or pyridine ring to a pyrimidine is a classic medicinal chemistry tactic to overcome metabolic liabilities[3][9].

  • Cytochrome P450 (CYP) Oxidation: High-valent iron-oxo species in the CYP active site act as electrophiles. Because the 1,3-diazine ring pulls electron density away from the carbon skeleton, pyrimidines are highly resistant to electrophilic attack[4]. Replacing a pyridine with a pyrimidine frequently increases the half-life of a compound in human liver microsomes (HLM)[3][9].

  • Aldehyde Oxidase (AO) Vulnerability: While pyrimidines resist CYP oxidation, their electron-deficient nature creates a new liability. The carbons adjacent to the nitrogens become susceptible to nucleophilic attack by cytosolic aldehyde oxidase (AO)[3][10]. If AO-mediated clearance is observed, chemists must either block the susceptible carbon with a steric shield (e.g., a methyl group) or revert to a pyridine scaffold[3][10].

ScaffoldHopping Benzene Benzene High CYP Liability Pyridine Pyridine Moderate Stability Benzene->Pyridine +N (CH to N) Pyrimidine Pyrimidine High CYP Resistance Pyridine->Pyrimidine +N (CH to N)

Sequential nitrogen incorporation reduces electron density, shifting metabolic liabilities.

Experimental Methodologies: Validating Scaffold Performance

To objectively evaluate the performance differences between pyridine and pyrimidine analogs, the following self-validating experimental protocols are standard in the industry.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven primarily by CYP450 enzymes, allowing direct comparison of oxidative stability between matched molecular pairs[11].

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M Phosphate Buffer (pH 7.4)[11].

  • Compound Spiking: Add the test compound (pyridine or pyrimidine analog) to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) remains below 0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM[11].

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​=(ln(2)/T1/2​)×(1000/protein concentration) )[11].

Protocol 2: Kinase Activity & Selectivity Assay (TR-FRET)

To evaluate the hinge-binding efficacy of the respective cores, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized[12].

  • Assay Setup: In a 384-well plate, combine the purified recombinant kinase domain, a fluorescently labeled peptide substrate, and ATP at its apparent Km​ concentration.

  • Inhibitor Titration: Dispense the test compounds in a 10-point dose-response curve (typically ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow for steady-state phosphorylation.

  • Detection: Add a TR-FRET development reagent (e.g., a Europium-labeled anti-phospho antibody) to arrest the reaction and bind the phosphorylated substrate.

  • Quantification: Measure the FRET signal ratio (Emission 665 nm / 615 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Strategic Decision Matrix

The choice between a pyridine and pyrimidine scaffold is dictated by the specific liabilities of the lead series:

  • Choose Pyridine when: The target requires moderate lipophilicity for CNS penetration, the compound suffers from aldehyde oxidase (AO) clearance, or when a single hydrogen bond acceptor is sufficient for target engagement[3][13].

  • Choose Pyrimidine when: The lead series suffers from rapid CYP450-mediated oxidative metabolism, aqueous solubility is poor, or when bidentate hinge-binding is required to achieve high-nanomolar kinase potency[3][4][6].

References

  • - NIH/PMC 2. - NIH/PMC 3. - Journal of Medicinal Chemistry (ACS) 4. - Arabian Journal of Chemistry

  • - NIH/PMC

  • - NIH/PMC 7. - Journal of Medicinal Chemistry (ACS)

  • - Benchchem 9. - The Royal Society of Chemistry 10. - NIH/PMC 11. - PubMed

  • - BioSolveIT

  • - ChemRxiv

Sources

Comparative

Assessing the Drug-Likeness of N,2-Dimethylpyrimidin-5-amine Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, comparative analysis of the drug-likeness of novel N,2-Dimethylpyrimidin-5-amine derivatives. We will explore both computational and experimental methodologies to assess their potential as viable drug candidates, comparing them against an alternative heterocyclic scaffold to provide a comprehensive evaluation.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in biologically active molecules. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacokinetic properties.

This guide focuses on a specific, yet promising, pyrimidine series: N,2-Dimethylpyrimidin-5-amine derivatives . We will assess their drug-likeness, a critical concept in drug development that evaluates a compound's suitability for oral administration and its potential to become a successful drug.

The Candidates: N,2-Dimethylpyrimidin-5-amine Derivatives and a Comparative Scaffold

For the purpose of this guide, we will evaluate a series of hypothetical N,2-Dimethylpyrimidin-5-amine derivatives with varying substituents on the exocyclic nitrogen. These substitutions are chosen to represent a range of electronic and steric properties that can significantly influence drug-like characteristics.

Our Lead Scaffold: N,2-Dimethylpyrimidin-5-amine

N,2-Dimethylpyrimidin-5-amine scaffold

Hypothetical Derivatives for Analysis:

  • Compound A: N-benzyl-N,2-dimethylpyrimidin-5-amine

  • Compound B: N-(4-fluorobenzyl)-N,2-dimethylpyrimidin-5-amine

  • Compound C: N-(4-methoxybenzyl)-N,2-dimethylpyrimidin-5-amine

  • Compound D: N-cyclohexyl-N,2-dimethylpyrimidin-5-amine

Comparative Scaffold: Pyrido[2,3-d]pyrimidine

To provide a robust comparison, we will evaluate our lead compounds against a known and biologically relevant heterocyclic system, the pyrido[2,3-d]pyrimidine scaffold. This fused ring system is also a privileged structure in medicinal chemistry, known for its diverse biological activities.[3]

In Silico Assessment of Drug-Likeness: The Computational Funnel

Computational, or in silico, evaluation is an indispensable first step in modern drug discovery. It allows for the rapid screening and prediction of a compound's properties before committing to costly and time-consuming synthesis and in vitro testing.[1]

Lipinski's Rule of Five: A First Pass Filter

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rules are:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

Table 1: Predicted Lipinski's Rule of Five Parameters

CompoundMolecular Weight ( g/mol )LogPHBDHBARule of Five Compliance
Compound A 215.282.804Yes
Compound B 233.272.904Yes
Compound C 245.312.705Yes
Compound D 205.312.504Yes
Pyrido[2,3-d]pyrimidine 131.120.813Yes

Note: These values are hypothetical and would be calculated using software such as SwissADME or MOE.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity

Beyond Lipinski's rules, a more detailed in silico analysis of ADMET properties is crucial. This provides a more nuanced understanding of a compound's likely behavior in the body.

Table 2: Predicted ADMET Properties

CompoundHuman Intestinal AbsorptionBlood-Brain Barrier PermeationCYP2D6 InhibitionhERG InhibitionAmes Mutagenicity
Compound A HighHighInhibitorLow RiskNon-mutagen
Compound B HighHighNon-inhibitorLow RiskNon-mutagen
Compound C HighModerateInhibitorLow RiskNon-mutagen
Compound D HighHighNon-inhibitorLow RiskNon-mutagen
Pyrido[2,3-d]pyrimidine HighModerateNon-inhibitorLow RiskNon-mutagen

Note: These are simulated predictions and require experimental validation.

Molecular Docking: Visualizing Target Engagement

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity and mechanism of action.[1] For this guide, we will consider a hypothetical kinase target, a common target for pyrimidine-based inhibitors.

Molecular_Docking_Workflow Receptor Prepare Receptor Structure (e.g., Kinase) Docking Perform Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligands Prepare Ligand Structures (N,2-Dimethylpyrimidin-5-amine derivatives) Ligands->Docking Scoring Analyze Binding Poses & Scoring Functions Docking->Scoring Analysis Identify Key Interactions (H-bonds, hydrophobic, etc.) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Validation: From Prediction to Practice

While in silico methods are powerful, experimental validation is essential to confirm the predicted properties. The following section outlines key in vitro assays for assessing drug-likeness.

Solubility and Permeability Assays

Protocol: Kinetic Solubility Assay

  • Prepare a stock solution of the test compound in DMSO.

  • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 200 µM.

  • Incubate the solution for 2 hours at room temperature.

  • Measure the concentration of the dissolved compound using LC-MS/MS.

  • The concentration of the compound in the supernatant is the kinetic solubility.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of the test compound in buffer at pH 7.4.

  • The acceptor wells are filled with buffer.

  • The plate is incubated for 4-16 hours.

  • The concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Table 3: Experimental Solubility and Permeability Data

CompoundKinetic Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
Compound A 758.5
Compound B 829.1
Compound C 657.9
Compound D 9510.2
Pyrido[2,3-d]pyrimidine >2005.4
Metabolic Stability Assays

Protocol: Liver Microsomal Stability Assay

  • Incubate the test compound (1 µM) with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

Table 4: In Vitro Metabolic Stability

CompoundHuman Liver Microsomal Half-life (min)
Compound A 25
Compound B 45
Compound C 18
Compound D 55
Pyrido[2,3-d]pyrimidine >60

Discussion and Comparative Analysis

The integrated data from our in silico and in vitro assessments provide a comprehensive picture of the drug-likeness of our N,2-Dimethylpyrimidin-5-amine derivatives.

  • Lipinski's Rule of Five: All hypothetical derivatives comfortably adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

  • ADMET Properties: The in silico ADMET predictions highlight potential areas of concern. For instance, Compounds A and C are predicted to be inhibitors of CYP2D6, which could lead to drug-drug interactions. The introduction of a fluorine atom in Compound B appears to mitigate this risk.

  • Solubility and Permeability: The experimental data reveals a trade-off. While the N,2-Dimethylpyrimidin-5-amine derivatives exhibit good permeability, their solubility is lower than that of the more polar pyrido[2,3-d]pyrimidine scaffold. Compound D, with its aliphatic cyclohexyl group, shows the best balance of solubility and permeability within the series.

  • Metabolic Stability: The metabolic stability data suggests that the nature of the N-substituent significantly influences the rate of metabolism. The methoxy group in Compound C appears to be a metabolic soft spot, leading to a shorter half-life. In contrast, the cyclohexyl group in Compound D confers greater metabolic stability.

Drug_Likeness_Assessment cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation Lipinski Lipinski's Rule of Five ADMET ADMET Prediction Lipinski->ADMET Docking Molecular Docking ADMET->Docking Solubility Solubility Assays Docking->Solubility Permeability Permeability Assays Solubility->Permeability Metabolism Metabolic Stability Permeability->Metabolism

Caption: The integrated workflow for drug-likeness assessment.

Conclusion and Future Directions

This guide demonstrates a systematic approach to assessing the drug-likeness of novel N,2-Dimethylpyrimidin-5-amine derivatives. Our comparative analysis indicates that this scaffold holds promise, with derivatives like Compound D exhibiting a favorable balance of physicochemical properties and metabolic stability.

The next steps in the drug discovery process would involve:

  • Synthesis and Characterization: Synthesizing the proposed derivatives and confirming their structures.

  • In Vitro Biological Activity: Screening the compounds against a relevant biological target to establish a structure-activity relationship (SAR).

  • Further Optimization: Designing and synthesizing new analogs based on the initial SAR to improve potency, selectivity, and drug-like properties.

The journey of a drug from concept to clinic is long and arduous, but a thorough early assessment of drug-likeness, as outlined in this guide, is a critical step in navigating this path successfully.

References

  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis. (2024). [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. (2024). [Link]

  • Drug-likeness studies of the synthesized compounds. ResearchGate. (2023). [Link]

Sources

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